Product packaging for CL-55(Cat. No.:CAS No. 1370706-59-4)

CL-55

Cat. No.: B606712
CAS No.: 1370706-59-4
M. Wt: 421.4188
InChI Key: DAKWAZGLXWXDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CL-55 is a novel T3SS inhibitor;  Antichlamydial agent.

Properties

CAS No.

1370706-59-4

Molecular Formula

C19H17F2N3O4S

Molecular Weight

421.4188

IUPAC Name

4-(3-Ethoxy-4-hydroxy-benzyl)-5-oxo-5,6-dihydro-4H-[1,3,4]thiadiazine-2-carboxylic acid (2,4-difluoro-phenyl)-amide

InChI

InChI=1S/C19H17F2N3O4S/c1-2-28-16-7-11(3-6-15(16)25)9-24-17(26)10-29-19(23-24)18(27)22-14-5-4-12(20)8-13(14)21/h3-8,25H,2,9-10H2,1H3,(H,22,27)

InChI Key

DAKWAZGLXWXDBB-UHFFFAOYSA-N

SMILES

O=C(C(SC1)=NN(CC2=CC=C(O)C(OCC)=C2)C1=O)NC3=CC=C(F)C=C3F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CL-55;  CL 55;  CL55

Origin of Product

United States

Foundational & Exploratory

Unraveling the Identity of "CL-55": A Case of Mistaken Identity in Chemical Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to provide an in-depth technical guide on a compound designated as "CL-55" have revealed that no such specific molecule is publicly documented in scientific literature or chemical databases. The term "this compound" does not correspond to a recognized chemical structure or substance.

Further research suggests that the query might stem from a misunderstanding or a misinterpretation of several distinct scientific terms that bear a resemblance to "this compound". The following are potential areas of confusion that have emerged from a comprehensive search of chemical and biological literature:

C55-P (Undecaprenyl Phosphate): A Key Player in Bacterial Cell Wall Synthesis

A prominent result from the investigation is the molecule C55-P, also known as undecaprenyl phosphate. This is a crucial lipid carrier involved in the biosynthesis of the bacterial cell wall.[1] Some antibiotics, such as certain calcium-dependent antibiotics (CDAs), exert their antibacterial effect by specifically targeting C55-P.[1]

C55 as a Designation for Carbon Steel

In the field of materials science, "C55" refers to a specific grade of carbon steel with defined chemical composition and mechanical properties.[2] This is entirely unrelated to a bioactive chemical compound.

Au55 Gold Clusters: Nanomaterials with Unique Properties

The designation "Au55" describes a "magic number" gold cluster composed of 55 gold atoms. These nanoparticles exhibit unique electronic and cytotoxic properties due to their specific size and structure.[3][4][5]

GPR55: A G Protein-Coupled Receptor

In pharmacology and cell biology, "GPR55" denotes a G protein-coupled receptor that has emerged as a potential therapeutic target for various diseases.[6] Research in this area focuses on developing ligands that can modulate the activity of this receptor.

Chlorophyll f: A Photosynthetic Pigment

The molecular formula for Chlorophyll f, a type of chlorophyll found in some cyanobacteria, is C55H70O6N4Mg.[7] While the number of carbon atoms is 55, this is a complex biological pigment and not a compound referred to as "this compound."

Based on the available scientific data, a compound specifically named "this compound" is not identifiable. It is highly probable that the user's query is an amalgamation or a misremembering of one of the distinct scientific entities detailed above. Without a more precise chemical name, CAS number, or a reference in a peer-reviewed publication, it is not possible to provide the requested in-depth technical guide, including its structure, properties, experimental protocols, and signaling pathways. Researchers, scientists, and drug development professionals are encouraged to verify the precise nomenclature of compounds of interest to ensure accurate and fruitful scientific inquiry.

References

Part 1: Mechanism of Action of C55-P Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An inquiry into the mechanism of action of "CL-55" presents an ambiguity, as "this compound" is not a standard designation for a known therapeutic agent in publicly available scientific literature. However, this query likely refers to one of two possibilities based on common typographical errors or alternative identifications:

  • C55-P Targeting Antibiotics : It is plausible that "this compound" is a typographical error for C55-P , also known as undecaprenyl phosphate. This lipid carrier is an essential component in the biosynthesis of the bacterial cell wall and is the target of a class of calcium-dependent lipopeptide antibiotics.

  • Montelukast : A pharmaceutical pill imprinted with "CL55" is identified as Montelukast, a leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.

Given these possibilities, this technical guide will provide an in-depth overview of the mechanism of action for both C55-P targeting antibiotics and Montelukast.

In-Depth Technical Guide

A critical area in the development of new antibacterial agents is the identification of novel targets to overcome existing resistance mechanisms. One such target is the bacterial cell wall precursor, undecaprenyl phosphate (C55-P). A class of calcium-dependent lipopeptide antibiotics (CDAs), including laspartomycins, amphomycins, and friulimicins, exert their antibacterial effect by specifically targeting C55-P.[1][2]

The primary mechanism of action of these antibiotics involves the sequestration of C55-P on the outer surface of the bacterial membrane. In the normal bacterial cell wall synthesis cycle, C55-P acts as a lipid carrier, transporting peptidoglycan precursors from the cytoplasm to the periplasm. For a new cycle of synthesis to begin, C55-P must be recycled back to the cytoplasm. By binding to and sequestering C55-P on the outer leaflet of the membrane, these antibiotics prevent its translocation back to the cytoplasm, thereby halting peptidoglycan synthesis. This disruption of cell wall integrity ultimately leads to bacterial cell death.

Recent studies have revealed an additional mode of action for some of these lipopeptide antibiotics. In addition to sequestering free C55-P, compounds like amphomycin and aspartocin D can directly interact with and inhibit the function of UptA, a C55-P flippase.[3][4] UptA is a membrane protein responsible for the translocation of C55-P across the cytoplasmic membrane. By binding to UptA, these antibiotics can out-compete C55-P for the binding site, further disrupting the recycling of this essential lipid carrier.[3][4][5] This dual mechanism of targeting both the lipid carrier and its transporter enhances the antibacterial efficacy of these compounds.

High-resolution crystal structures have provided insights into the interaction between these lipopeptides and C55-P, revealing that specific structural features of the antibiotics are crucial for their activity.[1][2] The binding is often calcium-dependent, with the cation facilitating a conformation that is optimal for C55-P recognition and binding.

Data Presentation
Compound Class/ExampleTargetApparent Dissociation Constant (Kd)Organism
Lipopeptide AntibioticsUptA:C55-P5.7 ± 0.7 µMBacillus subtilis
Lipopeptide AntibioticsUptA:C55-PP116.15 ± 3 µMBacillus subtilis
Experimental Protocols

Native Mass Spectrometry for Protein-Ligand Binding Analysis

This protocol is used to investigate the interactions of the C55-P flippase, UptA, with C55-P and lipopeptide antibiotics.

  • Protein Expression and Purification: The gene encoding UptA from Bacillus subtilis is cloned into an expression vector and transformed into Escherichia coli. The protein is overexpressed and purified using affinity chromatography.

  • Sample Preparation: Purified UptA is buffer-exchanged into an ammonium acetate solution containing a mild detergent (e.g., LDAO) to maintain protein stability.

  • Ligand Titration: C55-P is titrated into the UptA solution at various concentrations. For antibiotic interaction studies, the lipopeptide antibiotic is added to the UptA-C55-P complex.

  • Mass Spectrometry: The samples are analyzed using a mass spectrometer modified for native protein analysis. The instrument is tuned to preserve non-covalent interactions.

  • Data Analysis: The mass spectra are analyzed to determine the relative abundance of the free protein and the protein-ligand complexes. The apparent dissociation constant (Kd) is calculated by fitting the titration data to a binding model.[6]

Mandatory Visualization

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY C55P_cyto C55-P C55P_cyto->Lipid_I Lipid_I->Lipid_II Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase UptA UptA (Flippase) UptA->C55P_cyto Flipping Peptidoglycan Peptidoglycan Lipid_II_periplasm->Peptidoglycan Transglycosylation Transpeptidation C55PP_periplasm C55-PP Peptidoglycan->C55PP_periplasm C55P_periplasm C55-P C55PP_periplasm->C55P_periplasm Dephosphorylation C55P_periplasm->UptA Sequestered_C55P Sequestered C55-P C55P_periplasm->Sequestered_C55P Antibiotic C55-P Targeting Antibiotic Antibiotic->UptA Inhibition Antibiotic->C55P_periplasm Sequestration

Caption: Mechanism of action of C55-P targeting antibiotics.

Part 2: Mechanism of Action of Montelukast (Pill Imprint CL55)

In-Depth Technical Guide

Montelukast is a selective and orally active leukotriene receptor antagonist.[7] Its primary mechanism of action is the inhibition of the cysteinyl leukotriene receptor 1 (CysLT1).[7] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid metabolism.[7] They are released from various cells, including mast cells and eosinophils, and their interaction with CysLT1 receptors is associated with the pathophysiology of asthma and allergic rhinitis.[7]

By binding to the CysLT1 receptor, Montelukast blocks the binding of cysteinyl leukotrienes, thereby antagonizing their pro-inflammatory effects.[8] This leads to a reduction in airway edema, relaxation of bronchial smooth muscle, and a decrease in the recruitment of inflammatory cells such as eosinophils.[9][10] The overall effect is a decrease in bronchoconstriction and inflammatory responses in the airways, which alleviates the symptoms of asthma and allergic rhinitis.[11][12]

Montelukast is not a bronchodilator for acute asthma attacks but is used as a long-term control medication to prevent asthma symptoms.[12] Its anti-inflammatory properties have also led to investigations into its potential for repurposing in other inflammatory conditions.[13][14]

Data Presentation
ParameterValueConditions
Pharmacokinetics
Bioavailability63-73%Oral administration
Protein Binding>99%In plasma
Half-life2.7 - 5.5 hours
MetabolismLiver (CYP3A4, 2C8, 2C9)
Enzyme Inhibition
α-glucosidase (IC50)44.31 ± 1.21 µMIn vitro assay
Jack bean urease (IC50)8.72 ± 0.23 µMIn vitro assay
Human placental alkaline phosphatase (IC50)17.53 ± 0.19 µMIn vitro assay
Bovine intestinal alkaline phosphatase (IC50)15.18 ± 0.23 µMIn vitro assay
Soybean 15-lipoxygenase (IC50)2.41 ± 0.13 µMIn vitro assay
Urease (Ki)4.916 µMCompetitive inhibition

Data on enzyme inhibition from a study exploring the multitargeted features of Montelukast.[13]

Experimental Protocols

15-Lipoxygenase (15-LOX) Inhibition Assay

This protocol is used to determine the inhibitory effect of Montelukast on the activity of 15-LOX, an enzyme involved in the inflammatory pathway.

  • Reagents: Borate buffer (200 mM, pH 9.0), test solution (Montelukast), soybean 15-LOX solution, luminol solution, cytochrome c solution, and linoleic acid solution (substrate).

  • Procedure: a. In a 96-well plate, mix 60 µL of borate buffer, 10 µL of the test solution, and 10 µL of the 15-LOX solution. b. Incubate the mixture at 25°C for 5 minutes. c. Add 10 µL of the luminol/cytochrome c solution to each well. d. Initiate the reaction by adding 10 µL of the linoleic acid solution.

  • Measurement: The chemiluminescence is measured immediately using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the luminescence of the test sample to that of a control sample without the inhibitor. The IC50 value is determined from a dose-response curve.[13]

Mandatory Visualization

G Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Five_LOX->Leukotrienes CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Binds to Inflammatory_Response Inflammatory Response - Airway Edema - Bronchoconstriction - Mucus Secretion CysLT1_Receptor->Inflammatory_Response Activates Montelukast Montelukast Montelukast->CysLT1_Receptor Blocks

Caption: Mechanism of action of Montelukast.

References

An In-depth Technical Guide to the Synthesis of Hexanitrohexaazaisowurtzitane (CL-20)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user request specified "CL-55." Following an extensive search, no compound with this designation could be identified. It is highly probable that this was a typographical error and the intended compound was the well-documented high-energy material CL-20 . This guide therefore details the synthesis and properties of CL-20 (2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanitrohexaazaisowurtzitane, commonly known as CL-20 or HNIW, is a polycyclic nitramine explosive with the chemical formula C₆H₆N₁₂O₁₂.[1] First synthesized by Nielsen, it is one of the most powerful energetic materials known, releasing 20% more energy than traditional HMX-based propellants.[1][2] Its caged molecular structure, possessing significant strain energy, contributes to its high energy content.[3] This guide provides a detailed overview of the primary synthesis pathways, experimental protocols, and key data for CL-20.

Chemical Formula and Structure

The chemical formula for CL-20 is C₆H₆N₁₂O₁₂ .[1] Its structure is a cage-like molecule based on the isowurtzitane skeleton, with a nitro group (NO₂) attached to each of the six nitrogen atoms of the hexaazaisowurtzitane cage.

  • IUPAC Name: 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0³,¹¹.0⁵,⁹]dodecane[1]

  • Molar Mass: 438.1850 g/mol [1]

  • Density: 2.044 g/cm³[1]

Synthesis Pathways

The synthesis of CL-20 is a multi-step process that generally starts with the formation of a substituted hexaazaisowurtzitane cage, followed by nitration. The most established routes originate from 2,4,6,8,10,12-hexabenzyl-2,4,6,8,10,12-hexaazaisowurtzitane (HBIW).[4][5] From HBIW, precursors such as 2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane (TAIW) are produced, which are then nitrated to yield CL-20.[3]

A common and optimized pathway involves the direct nitration of TAIW using a mixture of nitric acid and sulfuric acid.[2][6]

CL20_Synthesis cluster_step1 Cage Formation cluster_step2 Precursor Synthesis cluster_step3 Nitration Glyoxal Glyoxal HBIW Hexabenzylhexaazaisowurtzitane (HBIW) Glyoxal->HBIW Condensation (Acidic Conditions) Benzylamine Benzylamine Benzylamine->HBIW TAIW Tetraacetylhexaazaisowurtzitane (TAIW) HBIW->TAIW Hydrogenolysis & Acetylation CL20 CL-20 (Hexanitrohexaazaisowurtzitane) TAIW->CL20 Nitrolysis Nitrating_Mixture Nitrating Mixture (HNO₃ / H₂SO₄) Nitrating_Mixture->CL20

Caption: General synthesis pathway for CL-20 starting from glyoxal and benzylamine.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of CL-20, focusing on the nitration of TAIW.

4.1. Nitration of TAIW to Synthesize CL-20 [2][6][7]

This protocol describes the synthesis of CL-20 from commercial-grade TAIW.

Materials and Equipment:

  • 2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane (TAIW), ~98% purity

  • Nitric Acid (HNO₃), 98%

  • Sulfuric Acid (H₂SO₄), concentrated

  • 2 L jacketed glass reactor with agitator and temperature sensors

  • PID-controlled heating/cooling water circulation unit

  • Water-cooled glass condenser

Procedure:

  • Add 1200 mL of 98% nitric acid to the glass reactor.

  • Slowly add 300 mL of concentrated sulfuric acid to the nitric acid with continuous stirring. Maintain control over the temperature during this addition.

  • Gradually add 150 g of TAIW to the mixed acid solution over a period of 15 minutes. The temperature of the reaction mixture will increase from ambient to approximately 45°C. Ensure no lumps form during the addition.

  • Heat the reaction mixture to 85°C using the hot water circulation unit.

  • Maintain the temperature at 85°C with agitation (110-120 RPM) for 1 hour. A white precipitate of CL-20 will form.[7]

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the crude product.

  • Filter the precipitate using a sintered glass funnel and wash thoroughly with water.

  • The crude product can be purified by recrystallization.

4.2. Recrystallization of CL-20 [2]

Materials:

  • Crude CL-20

  • Ethyl acetate (solvent)

  • Heptane (anti-solvent)

Procedure:

  • Dissolve the crude CL-20 in ethyl acetate (at a concentration of 0.5 g/mL).

  • With mechanical stirring, slowly add heptane (three times the volume of ethyl acetate) to the solution.

  • The controlled addition of the anti-solvent will cause CL-20 to precipitate.

  • Filter the precipitated product and dry at room temperature. A second crop can be collected from the filtrate by removing the solvent and repeating the process.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of CL-20 via the TAIW nitration pathway.

Table 1: Optimized Reaction Parameters for TAIW Nitration [2][7]

Parameter Optimized Value
Mole Ratio (TAIW:HNO₃:H₂SO₄) 1 : 64 : 12
TAIW Addition Temperature 25–40°C
Reaction Temperature 72–85°C
Reaction Time 1 hour
Nitric Acid Concentration 92–98%

| Yield | ~85% |

Table 2: Purity and Characterization Data [2]

Analysis Method Result
HPLC Purity ~98% (after synthesis)
HPLC Retention Time 8.9 min (C-18 column)
Eluent (Acetonitrile:Water) 45:55 (isocratic)
UV Detector Wavelength 226 nm

| Median Particle Size (Optimized) | ~150 µm |

Table 3: Sensitivity Data Comparison [6]

Parameter CL-20 HMX
Impact Sensitivity 31 cm 40 cm

| Friction Sensitivity | 10.4 kg | 13 kg |

Logical Workflow for Synthesis and Purification

The overall process from starting materials to purified CL-20 can be visualized as a sequential workflow.

Workflow Start Start: Commercial TAIW Nitration Nitration (HNO₃/H₂SO₄, 85°C, 1h) Start->Nitration Precipitation Precipitation (Ice-Water Quench) Nitration->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 Crude_CL20 Crude CL-20 Product Filtration1->Crude_CL20 Recrystallization Recrystallization (Ethyl Acetate / Heptane) Crude_CL20->Recrystallization Filtration2 Final Filtration & Drying Recrystallization->Filtration2 Pure_CL20 Purified CL-20 (~98% Purity) Filtration2->Pure_CL20 End End Pure_CL20->End

Caption: Step-by-step workflow for the synthesis and purification of CL-20.

Conclusion

The synthesis of CL-20 is a well-defined but complex process that requires precise control over reaction parameters to achieve high yield and purity.[2] The nitration of TAIW represents an optimized and efficient route.[8] Ongoing research focuses on developing more cost-effective, environmentally friendly, and safer synthesis methods to further the application of this highly energetic material.[9] The data and protocols presented in this guide offer a comprehensive technical overview for professionals in the field.

References

An In-depth Technical Guide to the Solubility and Stability Characteristics of C55-P Targeting Lipopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CL-55" is not a recognized designation in publicly available scientific literature. This guide focuses on C55-P targeting lipopeptide antibiotics, a class of compounds that aligns with the provided topic's context. The quantitative data presented are illustrative examples based on typical characteristics of this antibiotic class and should not be considered as experimentally verified values for a specific compound.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the development of antibiotics with novel mechanisms of action. One such approach involves targeting the biosynthesis of the bacterial cell wall, a critical component for bacterial survival. Undecaprenyl phosphate (C55-P) is an essential lipid carrier that transports peptidoglycan precursors across the bacterial cytoplasmic membrane.[1][2][3] Inhibition of the C55-P cycle disrupts cell wall synthesis, leading to bacterial cell death.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of a representative C55-P targeting lipopeptide antibiotic. Lipopeptides are a class of molecules consisting of a lipid tail attached to a peptide chain. Their amphiphilic nature presents unique challenges and considerations in terms of their physicochemical properties. This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel antibacterial agents.

Solubility Characteristics

The solubility of a drug candidate is a critical determinant of its biopharmaceutical properties, impacting its absorption, distribution, and overall efficacy. For lipopeptide antibiotics, solubility is influenced by factors such as the amino acid composition of the peptide, the length and saturation of the lipid tail, pH, and the presence of counter-ions.

Quantitative Solubility Data

The following table summarizes the hypothetical solubility of a representative C55-P targeting lipopeptide antibiotic in various solvents.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Method
Deionized Water25< 0.1Shake-flask
Phosphate Buffered Saline (PBS) pH 7.4250.5 - 1.0Shake-flask
5% Dextrose in Water (D5W)251.0 - 2.0Shake-flask
Ethanol25> 50Visual Inspection
Dimethyl Sulfoxide (DMSO)25> 100Visual Inspection
Methanol25> 50Visual Inspection
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation solubility of the test compound in a specific solvent.

Materials:

  • Test compound (C55-P targeting lipopeptide antibiotic)

  • Selected solvents (e.g., water, PBS pH 7.4)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of the test compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed.

  • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the shaker and allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples at a high speed to pellet the remaining solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The experiment should be performed in triplicate to ensure accuracy.

Stability Characteristics

Stability testing is crucial to determine the shelf-life of a drug product and to identify potential degradation pathways. For lipopeptide antibiotics, degradation can occur through hydrolysis of the peptide backbone or ester linkages, oxidation of certain amino acid residues, or aggregation.

Quantitative Stability Data

The following table provides illustrative stability data for a representative C55-P targeting lipopeptide antibiotic under various stress conditions.

ConditionDurationPurity (%)Major Degradants
40°C / 75% RH (Accelerated)6 months92.5Hydrolysis products
25°C / 60% RH (Long-term)24 months96.8Minor hydrolysis products
Photostability (ICH Q1B)1.2 million lux hours98.5No significant degradation
Aqueous Solution (pH 4)7 days95.2Hydrolysis products
Aqueous Solution (pH 7.4)7 days97.1Minor hydrolysis products
Aqueous Solution (pH 9)7 days90.3Increased hydrolysis
Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of the test compound under various stress conditions.

Materials:

  • Test compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Environmental chamber for temperature and humidity control

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (MS)

Procedure:

  • Acid Hydrolysis: Dissolve the test compound in a suitable solvent and add HCl to a final concentration of 0.1 N. Heat the solution (e.g., at 60 °C) for a defined period.

  • Base Hydrolysis: Dissolve the test compound in a suitable solvent and add NaOH to a final concentration of 0.1 N. Keep the solution at room temperature or elevated temperature for a defined period.

  • Oxidation: Dissolve the test compound in a suitable solvent and add H₂O₂ to a final concentration of 3%. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound in an environmental chamber at elevated temperatures (e.g., 60 °C, 80 °C).

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • At specified time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples by a stability-indicating HPLC method to determine the purity of the compound and the formation of any degradation products.

  • Use HPLC-MS to identify the structure of the major degradation products.

Mechanism of Action and Signaling Pathway

C55-P targeting lipopeptide antibiotics disrupt the bacterial cell wall synthesis by sequestering C55-P on the outer surface of the bacterial membrane.[1] This prevents the recycling of C55-P back to the cytoplasm, thereby halting the formation of Lipid I and Lipid II, the essential precursors for peptidoglycan synthesis.

C55_P_Cycle cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG C55_P_cyto C55-P C55_P_cyto->MraY Lipid_I Lipid I MraY->Lipid_I Forms Lipid_II Lipid II MurG->Lipid_II Forms Flippase Flippase Peptidoglycan Peptidoglycan Synthesis Flippase->Peptidoglycan Precursor for UppP UppP/BacA UppP->C55_P_cyto Recycles to Lipid_I->MurG Lipid_II->Flippase Translocated by C55_PP C55-PP Peptidoglycan->C55_PP Releases C55_PP->UppP Dephosphorylated by Antibiotic Lipopeptide Antibiotic C55_PP->Antibiotic May also bind C55-PP Antibiotic->C55_P_cyto Sequesters

Figure 1: Simplified diagram of the C55-P cycle in bacterial peptidoglycan synthesis and the inhibitory action of a C55-P targeting lipopeptide antibiotic.

Experimental and Logical Workflows

The development of a novel antibiotic involves a series of interconnected experimental and logical workflows, from initial screening to preclinical evaluation.

Drug_Development_Workflow cluster_discovery Discovery & Screening cluster_characterization Physicochemical Characterization cluster_preclinical Preclinical Evaluation Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Solubility Solubility Assessment Lead_Gen->Solubility Stability Stability Profiling Solubility->Stability Formulation Pre-formulation Studies Stability->Formulation In_Vitro In Vitro Efficacy (MIC Testing) Formulation->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Figure 2: High-level workflow for the discovery and preclinical development of a novel antibiotic.

Solubility_Workflow Start Start: Compound Available Select_Solvents Select Relevant Solvents/Buffers Start->Select_Solvents Shake_Flask Perform Shake-Flask Experiment Select_Solvents->Shake_Flask Quantify Quantify Concentration (e.g., HPLC) Shake_Flask->Quantify Analyze Analyze Data & Determine Solubility Quantify->Analyze End End: Solubility Profile Analyze->End

Figure 3: Experimental workflow for determining the solubility of a compound.

Conclusion

C55-P targeting lipopeptide antibiotics represent a promising class of antibacterial agents with a distinct mechanism of action. A thorough understanding of their solubility and stability characteristics is paramount for their successful development from a laboratory curiosity to a clinical candidate. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these critical physicochemical properties. While the presented quantitative data is illustrative, the methodologies can be applied to any novel lipopeptide antibiotic to generate the necessary data package for further development.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of CL-55

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "CL-55" is not uniquely assigned to a single agent in publicly available scientific literature. This guide addresses the two primary substances identified with this nomenclature: the isotope Cobalt-55 (⁵⁵Co) , a radionuclide used in medical imaging, and an antibacterial compound with the chemical name N-(2,4-difluorophenyl)-4-(3-ethoxy-4-hydroxybenzyl)-5-oxo-5,6-dihydro-4H-[1][2][3]-thiadiazine-2-carboxamide, identified in patent literature. Due to the disparity in available data, this document provides a comprehensive overview for ⁵⁵Co and a more foundational summary for the antibacterial compound.

Part 1: Cobalt-55 (⁵⁵Co)

Cobalt-55 (⁵⁵Co) is a positron-emitting radionuclide with potential applications in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.[1][2][4] Understanding its pharmacokinetic properties is crucial for determining its safety, imaging feasibility, and radiation dosimetry.

Pharmacokinetics

The pharmacokinetics of ⁵⁵Co have been primarily studied in the context of its biodistribution and elimination following intravenous administration.[1][2][4]

ParameterValueSpeciesReference
Administration Route Intravenous (bolus)Human[1][2][4]
Volume of Central Compartment (Vc) 2.8 LHuman[1][2][4]
Steady-State Distribution Volume (Vss) 48 LHuman[1][2][4]
Total-Body Mean Transit Time 152 minHuman[1][2][4]
Free Fraction in Plasma (max) 12%Human[1][2][4]
Liver Residence Time 8.6 hoursHuman[1][2][4]
Organ/TissuePercentage of Administered DoseSpeciesReference
Liver ~50%Human[1][5]
Bladder ~40%Human[1][5]
Liver ~50%Rat[1][2][4]
Bladder ~40%Rat[1][2][4]
Pharmacodynamics

As a diagnostic imaging agent, the pharmacodynamics of ⁵⁵Co are primarily concerned with its localization to tissues of interest and its radioactive decay properties, which allow for external imaging. It does not have a pharmacological effect in the traditional sense. The primary "dynamic" aspect is its biodistribution, which is driven by physiological transport processes for cobalt.

Experimental Protocols

A typical experimental protocol for evaluating the biodistribution of ⁵⁵Co in humans involves the following steps:

  • Subject Preparation: Healthy volunteers are recruited and provide informed consent.

  • Radiotracer Administration: A dose of ⁵⁵Co (e.g., 37 MBq) is administered as an intravenous bolus injection.[1][4]

  • Imaging: Whole-body PET scans are performed at multiple time points post-injection (e.g., 0.5, 24, and 48 hours) to monitor the distribution and clearance of the radionuclide.[2]

  • Blood Sampling: Blood samples are drawn at various intervals (e.g., up to 300 minutes) to determine the concentration of ⁵⁵Co in the blood and its plasma fraction.[1][4]

  • Data Analysis: The PET images are used to quantify the uptake of ⁵⁵Co in various organs over time. This data, along with blood sample analysis, is used to calculate pharmacokinetic parameters and radiation dosimetry using the Medical Internal Radiation Dose (MIRD) method.[1][4][6]

  • Animal Model: Wistar rats are commonly used.[1]

  • Radiotracer Administration: A dose of ⁵⁵Co (e.g., 3.7 MBq) is administered via intravenous injection.[1][4]

  • Postmortem Analysis: At a predetermined time point (e.g., 55 hours post-injection), the animals are euthanized, and various organs and tissues are harvested.[2]

  • Radioactivity Measurement: The amount of radioactivity in each organ is measured using a gamma counter to determine the percentage of the injected dose per gram of tissue.

  • Data Analysis: The results are used to determine the detailed biodistribution of ⁵⁵Co in a mammalian system.

Mandatory Visualization

G cluster_human Human Study Workflow cluster_rat Rat Study Workflow h_start Start h_admin Intravenous Administration of 37 MBq 55Co h_start->h_admin h_pet Whole-Body PET Scans (Multiple Time Points) h_admin->h_pet h_blood Blood Sampling (up to 300 min) h_admin->h_blood h_analysis Pharmacokinetic Modeling & MIRD Dosimetry h_pet->h_analysis h_blood->h_analysis h_end End h_analysis->h_end r_start Start r_admin Intravenous Administration of 3.7 MBq 55Co r_start->r_admin r_euth Euthanasia at Predetermined Time r_admin->r_euth r_harvest Organ & Tissue Harvest r_euth->r_harvest r_gamma Gamma Counting r_harvest->r_gamma r_dist Biodistribution Analysis r_gamma->r_dist r_end End r_dist->r_end

Caption: Experimental workflows for ⁵⁵Co pharmacokinetic studies in humans and rats.

Part 2: Antibacterial Compound this compound

The compound designated as this compound in some research contexts has the chemical name 4-(3-ethoxy-4-hydroxybenzyl)-5-oxo-5,6-dihydro-4H-[1][2][3]-thiadiazine-2-(2,4-difluorophenyl)-carboxamide.[7] It has been identified as a potential agent for suppressing infections caused by antibiotic-resistant strains of Pseudomonas aeruginosa.[7]

Pharmacokinetics and Pharmacodynamics

As of the current literature survey, detailed quantitative pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic (e.g., Minimum Inhibitory Concentration - MIC, dose-response relationships) data for the antibacterial compound this compound are not publicly available. The available information primarily pertains to its synthesis and proposed application.[7]

Experimental Protocols

While specific protocols for this compound are not published, the evaluation of a novel antibacterial agent typically follows established methodologies.

  • Preparation of Compound: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: A standardized suspension of the target bacterium (e.g., P. aeruginosa) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: The bacterial suspension is added to each well of the microtiter plate containing the diluted compound.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is plated on agar. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Mandatory Visualization

G cluster_workflow General Antimicrobial Susceptibility Testing Workflow start Start prep_compound Prepare Serial Dilutions of this compound in Broth start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Dilutions with Bacteria prep_compound->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic plate_mbc Plate from Clear Wells onto Agar read_mic->plate_mbc read_mbc Determine MBC (Lowest Concentration that Kills 99.9% of Bacteria) plate_mbc->read_mbc end End read_mbc->end

References

An In-depth Technical Guide to Gefitinib Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Its development spurred extensive research into the synthesis and evaluation of novel analogues and derivatives to enhance potency, selectivity, and overcome acquired resistance. This guide provides a comprehensive technical overview of Gefitinib analogues and derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action.

Core Compound: Gefitinib

Gefitinib is a synthetic anilinoquinazoline compound that competitively binds to the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[1] The core structure of Gefitinib consists of a quinazoline scaffold, an aniline moiety, and a morpholino-containing side chain.

Gefitinib Analogues and Derivatives: A Quantitative Overview

The quest for more potent and selective EGFR inhibitors has led to the synthesis of numerous Gefitinib analogues. Modifications have been explored at various positions of the quinazoline core, the aniline ring, and the morpholino side chain. The following tables summarize the in vitro cytotoxic activity (IC50) of selected Gefitinib analogues against various human cancer cell lines.

Table 1: Cytotoxic Activity of 4-Benzothienyl Amino Quinazoline Analogues of Gefitinib [1]

CompoundCell LineIC50 (µM)
GefitinibA549 (Lung)>10
GefitinibHCT-116 (Colon)>10
GefitinibPC-3 (Prostate)>10
Analogue A1 A549 (Lung)2.5
Analogue A1 HCT-116 (Colon)3.1
Analogue A1 PC-3 (Prostate)4.2
Analogue B1 A549 (Lung)1.8
Analogue B1 HCT-116 (Colon)2.2
Analogue B1 PC-3 (Prostate)3.5

Table 2: Cytotoxic Activity of Pyrrolidino Analogues of Gefitinib [3]

CompoundCell LineIC50 (µM)
GefitinibA431 (Skin)0.15
GefitinibMDA-MB-231 (Breast)>10
GefitinibA549 (Lung)>10
Analogue P1 A431 (Skin)0.08
Analogue P1 MDA-MB-231 (Breast)5.2
Analogue P1 A549 (Lung)6.8
Analogue P2 A431 (Skin)0.05
Analogue P2 MDA-MB-231 (Breast)4.1
Analogue P2 A549 (Lung)5.5

Table 3: Cytotoxic Activity of Gefitinib-1,2,3-Triazole Derivatives [2]

CompoundCell LineIC50 (µM)
GefitinibA549 (Lung)8.5
GefitinibNCI-H1299 (Lung)7.2
Analogue T1 A549 (Lung)4.2
Analogue T1 NCI-H1299 (Lung)3.8
Analogue T2 A549 (Lung)3.5
Analogue T2 NCI-H1299 (Lung)2.9

Experimental Protocols

General Synthesis of Gefitinib

The synthesis of Gefitinib typically involves a multi-step process starting from substituted anthranilic acids or their corresponding esters. A common route is outlined below:

  • Alkylation: The starting material, often methyl 3-hydroxy-4-methoxybenzoate, is alkylated with a suitable reagent like 1-bromo-3-chloropropane.[4]

  • Nitration: The resulting intermediate undergoes nitration, typically using nitric acid in acetic acid.[4]

  • Reduction: The nitro group is then reduced to an amino group, for example, using iron powder in acetic acid.[4]

  • Cyclization: The amino intermediate is cyclized with formamidine acetate to form the quinazoline ring system.[4]

  • Chlorination: The 4-hydroxyquinazoline is chlorinated, often using thionyl chloride, to yield a 4-chloroquinazoline intermediate.[4]

  • Amination: The 4-chloroquinazoline is then reacted with 3-chloro-4-fluoroaniline.[4]

  • Final Coupling: The final step involves the coupling of the quinazoline intermediate with morpholine to introduce the side chain.[4]

Synthesis of Gefitinib-N-Alkyl Derivatives[5]
  • Dissolution: Gefitinib is dissolved in a suitable organic solvent, such as N,N-dimethylformamide (DMF).

  • Base Addition: A base, for example, potassium carbonate, is added to the solution.

  • Alkylation: The appropriate alkyl halide (e.g., benzyl bromide, propyl bromide, or isopropyl bromide) is added to the reaction mixture.

  • Reaction: The mixture is stirred at a specific temperature (e.g., 60-70 °C) for a designated time.

  • Work-up: The reaction mixture is poured into ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired N-alkylated derivative.

Signaling Pathways

Gefitinib and its analogues exert their therapeutic effects by inhibiting the EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription PKC PKC PLCg->PKC PKC->Transcription Gefitinib Gefitinib Analogues Gefitinib->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Experimental Workflow

The development and evaluation of novel Gefitinib analogues typically follow a structured experimental workflow, from initial design and synthesis to biological evaluation.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Lead Compound (Gefitinib) B Analogue Design (SAR Studies) A->B C Chemical Synthesis B->C D In Vitro Kinase Assays (EGFR Inhibition) C->D E Cell-Based Assays (Cytotoxicity, Proliferation) D->E F In Vivo Studies (Tumor Models) E->F G Pharmacokinetic Studies (ADME) F->G H Toxicity Assessment G->H I Candidate Selection H->I I->B Iterative Optimization

Caption: General Workflow for Gefitinib Analogue Development.

Conclusion

The development of Gefitinib analogues and derivatives remains a highly active area of research. By systematically modifying the core structure of Gefitinib, researchers continue to identify novel compounds with improved pharmacological profiles. The data and methodologies presented in this guide offer a valuable resource for professionals engaged in the design and development of next-generation EGFR inhibitors for cancer therapy.

References

Methodological & Application

Application Notes and Protocols for CL-55 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following data and protocols are provided as a representative example for a hypothetical cell line designated "CL-55." This information is based on the well-characterized human breast cancer cell line, MCF-7, and should be adapted as necessary for other cell lines.

Introduction

The this compound cell line is a valuable in vitro model for studying the cellular and molecular biology of breast cancer. These cells are adherent, epithelial-like, and their growth is estrogen-dependent. This document provides detailed protocols for the culture and maintenance of the this compound cell line, along with key experimental procedures and representative data.

Cell Line Characteristics

A summary of the key characteristics of the this compound cell line is provided below.

CharacteristicDescription
Organism Human (Homo sapiens)
Tissue of Origin Breast Adenocarcinoma
Morphology Epithelial-like
Growth Mode Adherent, monolayer
Doubling Time Approximately 30-40 hours
Biosafety Level BSL 1

Cell Culture Protocols

Media and Reagents
  • Complete Growth Medium:

    • Eagle's Minimum Essential Medium (EMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 0.1 mM Non-Essential Amino Acids

    • 10 µg/mL Insulin

    • 1 mM Sodium Pyruvate

    • 1% Penicillin/Streptomycin

  • Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free

  • Dissociation Reagent: 0.25% Trypsin-EDTA

Thawing and Plating of Cryopreserved Cells
  • Rapidly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.

  • Aseptically transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 125 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days.

Subculturing (Passaging) Adherent this compound Cells
  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer twice with sterile PBS.

  • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

  • Neutralize the trypsin by adding 10 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Centrifuge the cells at 125 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

  • Plate the cells at the desired density in new culture vessels. A split ratio of 1:3 to 1:4 is recommended.[1][2]

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

G cluster_start Cell Revival cluster_culture Cell Culture Thaw Vial Thaw Vial Transfer to Medium Transfer to Medium Thaw Vial->Transfer to Medium Quickly in 37°C bath Centrifuge 1 Centrifuge 1 Transfer to Medium->Centrifuge 1 In 15 mL tube Resuspend Resuspend Centrifuge 1->Resuspend 125 x g, 5 min Plate Cells Plate Cells Resuspend->Plate Cells In complete medium Incubate Incubate Plate Cells->Incubate T-75 Flask Check Confluency Check Confluency Incubate->Check Confluency 37°C, 5% CO2 Change medium every 2-3 days Aspirate Medium Aspirate Medium Check Confluency->Aspirate Medium If 80-90% confluent Wash with PBS Wash with PBS Aspirate Medium->Wash with PBS Add Trypsin Add Trypsin Wash with PBS->Add Trypsin Incubate (Detach) Incubate (Detach) Add Trypsin->Incubate (Detach) 37°C, 5-15 min Neutralize Trypsin Neutralize Trypsin Incubate (Detach)->Neutralize Trypsin With complete medium Centrifuge 2 Centrifuge 2 Neutralize Trypsin->Centrifuge 2 125 x g, 5 min Resuspend for Subculture Resuspend for Subculture Centrifuge 2->Resuspend for Subculture Plate New Culture Plate New Culture Resuspend for Subculture->Plate New Culture Split 1:3 to 1:4 Plate New Culture->Incubate New Flasks

This compound Cell Culture Workflow

Estrogen Receptor Signaling Pathway

This compound cells are known to express the estrogen receptor (ER), making them a key model for studying hormone-dependent breast cancer. The binding of estrogen (estradiol) to its receptor initiates a signaling cascade that leads to the transcription of genes involved in cell proliferation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Diffuses into cell ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen Estrogen binds HSP90 HSP90 ER_HSP90 ER-HSP90 Complex ER_HSP90->ER HSP90 dissociates ER_Dimer ER Dimer ER_Estrogen->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Translocates to nucleus and binds to DNA Transcription Gene Transcription ERE->Transcription Recruits co-activators Proliferation Cell Proliferation Transcription->Proliferation Leads to

Estrogen Receptor Signaling Pathway in this compound Cells

Experimental Protocol: Western Blotting for Protein Expression Analysis

This protocol outlines the steps for analyzing the expression of a target protein in this compound cells by Western blotting.

Sample Preparation (Cell Lysis)
  • Culture this compound cells in 6-well plates to 80-90% confluency.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add 100 µL of 1X SDS sample buffer to each well.

  • Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate for 10-15 seconds to shear the DNA and complete cell lysis.

  • Boil the samples at 95-100°C for 5 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

SDS-PAGE and Protein Transfer
  • Load 20-30 µg of protein extract per lane onto a polyacrylamide gel.

  • Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 1-2 hours.

Immunodetection
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

Detection
  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection Culture Cells Culture Cells Lyse Cells Lyse Cells Culture Cells->Lyse Cells To 80-90% confluency Quantify Protein Quantify Protein Lyse Cells->Quantify Protein Load Gel Load Gel Quantify Protein->Load Gel Run SDS-PAGE Run SDS-PAGE Load Gel->Run SDS-PAGE Transfer to Membrane Transfer to Membrane Run SDS-PAGE->Transfer to Membrane Block Membrane Block Membrane Transfer to Membrane->Block Membrane Primary Antibody Primary Antibody Block Membrane->Primary Antibody 1 hr at RT Wash 1 Wash 1 Primary Antibody->Wash 1 Overnight at 4°C Secondary Antibody Secondary Antibody Wash 1->Secondary Antibody 3x with TBST Wash 2 Wash 2 Secondary Antibody->Wash 2 1 hr at RT Add ECL Substrate Add ECL Substrate Wash 2->Add ECL Substrate 3x with TBST Image Blot Image Blot Add ECL Substrate->Image Blot

Western Blotting Experimental Workflow

References

Application Notes and Protocols for the Use of CL-55 in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document provides a generalized framework for the in vivo application of a hypothetical small molecule inhibitor, designated as "CL-55". No publicly available information exists for a compound with this specific designation. Therefore, these protocols are intended as a template for researchers and drug development professionals to adapt for their specific compound of interest. The hypothetical mechanism of action and experimental outcomes are for illustrative purposes.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the G-protein coupled receptor 55 (GPR55). GPR55 has been implicated in various physiological and pathological processes, including cancer progression, inflammation, and pain signaling.[1][2][3] By inhibiting GPR55, this compound is being investigated for its potential therapeutic efficacy in preclinical mouse models of cancer. These application notes provide detailed protocols for the preparation, administration, and evaluation of this compound in a mouse xenograft model.

Mechanism of Action: this compound is hypothesized to antagonize the GPR55 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The activation of GPR55 is known to stimulate multiple signaling cascades, including the RhoA, PLC, and ERK1/2 pathways.[2][4][5] this compound is designed to block these signaling events.

Signaling Pathway

The following diagram illustrates the putative signaling pathway of GPR55 that is targeted by this compound.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G12 Gα12/13 GPR55->G12 PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC RhoA RhoA G12->RhoA ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton ROCK->Actin Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Ca_release->ERK PKC->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CL55 This compound CL55->GPR55 Ligand Ligand (e.g., LPI) Ligand->GPR55

Figure 1: GPR55 Signaling Pathway Inhibition by this compound.

Experimental Protocols

Materials and Equipment
  • Compound: this compound (powder form)

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

  • Animals: 6-8 week old female athymic nude mice (or other appropriate strain)

  • Cancer Cells: Human colorectal cancer cell line (e.g., HCT116)

  • General Supplies: Sterile syringes (1 mL), needles (27G), animal balance, calipers, sterile PBS, cell culture reagents, anesthesia (e.g., isoflurane).[6]

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound in a mouse xenograft model.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis A Acclimatize Mice (1 week) B Implant Tumor Cells (Subcutaneous) A->B C Monitor Tumor Growth B->C D Randomize Mice into Treatment Groups C->D E Administer this compound or Vehicle (Daily, IP) D->E F Monitor Body Weight & Tumor Volume (2x/week) E->F G Euthanize Mice F->G Endpoint Criteria Met H Excise Tumors for Weight & Analysis G->H I Collect Tissues for Histopathology G->I

Figure 2: Experimental Workflow for In Vivo Efficacy Study.
Preparation of this compound Formulation

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to dissolve the powder completely. Vortex briefly.

  • Add PEG300 and vortex to mix.

  • Add Tween 80 and vortex to mix.

  • Add saline to the final volume and vortex thoroughly to ensure a homogenous suspension.

  • Prepare the formulation fresh daily before administration.

Mouse Xenograft Model and this compound Administration
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Randomize mice into treatment groups (n=8-10 mice per group), for example:

    • Group 1: Vehicle control

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (30 mg/kg)

  • Administration: Administer the prepared this compound formulation or vehicle via intraperitoneal (IP) injection daily. The injection volume should be calculated based on the individual mouse's body weight (e.g., 10 µL/g).

  • Monitoring: Monitor tumor growth and body weight twice weekly. Observe the animals daily for any signs of toxicity.

Toxicity Assessment

Systemic toxicity can be assessed by monitoring:

  • Body Weight: A significant loss in body weight (>15-20%) can be an indicator of toxicity.

  • Clinical Observations: Daily observation for changes in posture, activity, fur texture, and behavior.

  • Hematology and Serum Chemistry: At the end of the study, blood can be collected for complete blood count (CBC) and serum chemistry analysis to assess organ function.

  • Histopathology: Major organs (liver, kidney, spleen, lung, heart) should be collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination.

Efficacy Evaluation

The primary efficacy endpoint is the inhibition of tumor growth.

  • Tumor Volume: Compare the average tumor volume of the this compound treated groups to the vehicle control group.

  • Tumor Weight: At the end of the study, excise the tumors and record their weights.

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Summary of Tumor Growth Inhibition

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) ± SEM Mean Tumor Weight at Day 21 (g) ± SEM Tumor Growth Inhibition (%)
Vehicle - 1250 ± 150 1.2 ± 0.2 -
This compound 10 750 ± 110 0.7 ± 0.1 40

| this compound | 30 | 400 ± 80 | 0.4 ± 0.08 | 68 |

Table 2: Summary of Toxicity Assessment

Treatment Group Dose (mg/kg) Mean Body Weight Change (%) at Day 21 ± SEM Key Serum Chemistry Changes (vs. Vehicle) Notable Histopathological Findings
Vehicle - +5.2 ± 1.5 None No significant abnormalities
This compound 10 +2.1 ± 2.0 None No significant abnormalities

| this compound | 30 | -3.5 ± 2.5 | Slight elevation in ALT | Minimal to mild hepatocellular vacuolation |

Conclusion

These application notes provide a comprehensive guide for the preclinical evaluation of the hypothetical GPR55 inhibitor, this compound, in a mouse xenograft model. The protocols for formulation, administration, and assessment of efficacy and toxicity can be adapted for other small molecule inhibitors and different mouse models of disease. Adherence to detailed experimental protocols and careful data collection are crucial for the successful in vivo characterization of novel therapeutic compounds.

References

Application Notes and Protocols for CL-55: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to generate detailed application notes and protocols for a compound designated "CL-55" have been unsuccessful due to a lack of publicly available information identifying a specific therapeutic agent or research compound with this name.

A comprehensive search of scientific literature and clinical trial databases did not yield any specific information regarding the dosage, administration, mechanism of action, or experimental protocols for a substance referred to as this compound. The search results included information on various other compounds and research targets, none of which could be definitively identified as this compound.

It is possible that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed designation for a compound. Without further identifying information, such as a chemical name, alternative designation, or associated research institution, it is not possible to provide the requested detailed application notes and protocols.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact nomenclature and any alternative names. Should a more specific identifier for "this compound" become available, a renewed search for relevant data can be conducted.

Application Notes and Protocols for the Quantification of Clonazepam

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clonazepam, a benzodiazepine sold under brand names like Klonopin, is a medication primarily used to prevent and treat anxiety disorders, seizures, and panic disorder.[1] It functions by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which results in a calming effect on the central nervous system.[1][2] Due to its therapeutic importance and potential for misuse, robust and reliable analytical methods for the quantification of clonazepam in biological matrices are crucial for clinical monitoring, pharmacokinetic studies, and forensic analysis. These application notes provide detailed protocols for the quantification of clonazepam using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetics of Clonazepam

Clonazepam is well-absorbed after oral administration, with a bioavailability of approximately 90%.[1][3] It is highly bound to plasma proteins (around 85%) and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][4] The major metabolites, including 7-aminoclonazepam, are pharmacologically inactive and are excreted in the urine.[1] The elimination half-life of clonazepam is typically in the range of 19 to 60 hours.[1]

Quantitative Data Summary

ParameterValueReference
Bioavailability~90%[1][3]
Protein Binding~85%[1]
Elimination Half-Life19-60 hours[1]
Time to Peak Concentration1-4 hours[3]
MetabolismPrimarily via CYP3A4 in the liver[1]
Major Metabolites7-aminoclonazepam, 7-acetaminoclonazepam, 3-hydroxy clonazepam[1]
ExcretionPrimarily in urine as metabolites[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of clonazepam in plasma for therapeutic drug monitoring.

Experimental Protocol

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of plasma, add an internal standard (e.g., methyl-clonazepam).[5]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute clonazepam and the internal standard with methanol.[5]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.[5]

b. Chromatographic Conditions

ParameterConditionReference
Column C18 reversed-phase column (e.g., 3 µm particle size)[5]
Mobile Phase Acetonitrile and 0.01 M sodium acetate (pH 7) (40:60, v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 40 °C[5]
Detection Wavelength 306 nm[5][7]
Injection Volume 20 µL[8]

c. Quantification

A calibration curve is constructed by plotting the peak area ratio of clonazepam to the internal standard against the concentration of clonazepam standards. The concentration of clonazepam in the plasma samples is then determined from this calibration curve.[8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE Solid-Phase Extraction (C18) Add_IS->SPE Elute Elution with Methanol SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separation C18 Column Separation Inject->Separation Detection UV Detection (306 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for Clonazepam Quantification by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity, making it ideal for bioequivalence studies and forensic applications where lower concentrations of clonazepam need to be quantified.[9][10]

Experimental Protocol

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 0.5 mL of plasma or urine, add an internal standard (e.g., diazepam-d5).[9][11]

  • Add 3.5 mL of an extraction solvent mixture (e.g., hexane/diethyl ether, 20:80, v/v).[9]

  • Vortex the mixture for 20 seconds to ensure thorough mixing.[11]

  • Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers.[11]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.[11]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]

b. LC-MS/MS Conditions

ParameterConditionReference
Column C8 or C18 reversed-phase column[9][12]
Mobile Phase Gradient elution with acetonitrile and water containing 0.1% formic acid[10][13]
Flow Rate 0.4 mL/min[12]
Ionization Mode Positive Electrospray Ionization (ESI+)[6][14]
Mass Spectrometer Triple Quadrupole[11]
MRM Transitions Clonazepam: m/z 316.0 → 270.0; Internal Standard (Diazepam): m/z 285.1 → 193.2[6]

c. Quantification

Quantification is achieved by multiple reaction monitoring (MRM) of the precursor to product ion transitions for clonazepam and the internal standard.[6] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separation C18 Column Separation Inject->Separation Ionization ESI+ Separation->Ionization MS_Detection Tandem MS (MRM) Ionization->MS_Detection Quantification Quantification using MRM Data MS_Detection->Quantification

Caption: Workflow for Clonazepam Quantification by LC-MS/MS.

Mechanism of Action: Signaling Pathway

Clonazepam exerts its therapeutic effects by modulating the GABA-A receptor, a ligand-gated ion channel.[1][2]

Signaling Pathway Diagram

GABA_Signaling cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effects Anxiolytic, Anticonvulsant, Sedative Effects Reduced_Excitability->Therapeutic_Effects Leads to GABA GABA GABA->GABA_Receptor Binds Clonazepam Clonazepam Clonazepam->GABA_Receptor Binds (Allosteric Site)

Caption: Mechanism of Action of Clonazepam via the GABA-A Receptor.

Pathway Description

  • The neurotransmitter GABA binds to its specific site on the GABA-A receptor.[15]

  • Clonazepam binds to a separate allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.[15]

  • The binding of clonazepam enhances the effect of GABA, increasing the frequency of the chloride ion channel opening.[1][2]

  • This leads to an increased influx of chloride ions (Cl⁻) into the neuron.

  • The influx of negative ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

  • This overall reduction in neuronal excitability in the central nervous system produces the anxiolytic, anticonvulsant, and sedative effects of clonazepam.[2]

References

Application Notes and Protocols for C55-P Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the term "CL-55" does not correspond to a standard entity in protein binding assays, this document focuses on a highly relevant and critical target in drug development, particularly in the discovery of novel antibiotics: Undecaprenyl Phosphate (C55-P) . C55-P is an essential lipid carrier involved in the biosynthesis of the bacterial cell wall.[1][2][3] Its pivotal role makes it an attractive target for antibiotics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the binding of compounds, such as calcium-dependent lipopeptide antibiotics (CDAs), to C55-P.

Application Notes

1. C55-P: A Key Target in Bacterial Cell Wall Synthesis

Undecaprenyl phosphate (C55-P), also known as bactoprenol phosphate, is a 55-carbon isoprenoid lipid.[2][3] It functions as a sugar carrier, transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm, where they are incorporated into the growing cell wall.[4][5] This process is vital for bacterial survival, and its inhibition leads to cell death.[1]

2. Mechanism of Action of C55-P-Targeting Antibiotics

Several classes of antibiotics, including the calcium-dependent lipopeptide antibiotics (CDAs) like daptomycin and others such as bacitracin, exert their antibacterial effects by interfering with the C55-P cycle.[6][7] These antibiotics can bind to C55-P or its pyrophosphate form (C55-PP), sequestering it and preventing its participation in cell wall biosynthesis.[7][8] Understanding the binding affinity and kinetics of novel compounds to C55-P is therefore a crucial step in the development of new antibiotics.

3. Assays for Studying C55-P Binding

Due to the lipid nature of C55-P, specialized biophysical assays are required to study its interactions with binding partners. The most common and informative methods include:

  • Surface Plasmon Resonance (SPR): Enables real-time measurement of binding kinetics (association and dissociation rates) and affinity.[9][10]

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[11][12]

  • Fluorescence-Based Assays: Can be developed using fluorescently labeled binding partners to measure changes in fluorescence polarization or intensity upon binding to C55-P.

These techniques are invaluable for lead discovery and optimization in drug development programs targeting the bacterial cell wall synthesis pathway.

Quantitative Data Presentation

The following table summarizes representative binding affinities of various compounds to components of the C55-P cycle.

CompoundTargetAssay MethodBinding Affinity (Kd)Reference
DaptomycinC55-P/PG ComplexBiochemical AssaysNot explicitly quantified as Kd[13]
BacitracinC55-PPNot SpecifiedForms a tight complex[8]
Polymyxin ELipid AITC~0.125 µM[14]
M1MDM2ITC2.85 µM[12]
M2MDM2ITC2.08 µM[12]
M3MDM2ITC16.6 µM[12]

Note: Direct Kd values for CDA binding to C55-P are not always readily available in the public domain and can be dependent on the specific assay conditions, such as the presence of calcium and other lipids like phosphatidylglycerol (PG).

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Analysis of Compound Binding to C55-P

This protocol provides a general framework for assessing the binding of a compound (analyte) to C55-P (ligand) immobilized on an SPR sensor chip.

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., Biacore L1 chip suitable for lipid capture)

  • C55-P

  • Liposome preparation reagents (e.g., DOPC, DOPE)

  • Analyte compound (e.g., a purified peptide antibiotic)

  • Running buffer (e.g., HBS-P+, or a buffer optimized for the interaction)

  • Regeneration solution (e.g., a mild detergent or a specific buffer to remove bound analyte)

2. Methodology:

  • Liposome Preparation: Prepare liposomes containing C55-P. A typical composition could be a mixture of a neutral lipid like DOPC and C55-P at a specific molar ratio.

  • Immobilization of C55-P Liposomes:

    • Equilibrate the L1 sensor chip with the running buffer.

    • Inject the C55-P-containing liposomes over the sensor surface. The lipid tails of C55-P will insert into the lipophilic surface of the chip, creating a stable lipid bilayer.

    • Wash the surface to remove any unbound liposomes.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the analyte compound in the running buffer.

    • Inject the analyte solutions over the immobilized C55-P surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, allow for a dissociation phase where running buffer flows over the surface.

  • Regeneration:

    • If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference channel (without C55-P) to correct for non-specific binding.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Protocol 2: Isothermal Titration Calorimetry (ITC) of Compound Binding to C55-P

This protocol describes the use of ITC to measure the thermodynamic parameters of the interaction between a compound and C55-P.

1. Materials and Reagents:

  • Isothermal titration calorimeter

  • C55-P

  • Micellar solution components (e.g., a non-ionic detergent like Triton X-100 or DDM)

  • Analyte compound

  • ITC buffer (e.g., a phosphate or HEPES buffer, pH matched for both solutions)

2. Methodology:

  • Sample Preparation:

    • Prepare a solution of C55-P in the ITC buffer containing a detergent to form micelles. The detergent concentration should be above its critical micelle concentration (CMC).

    • Prepare a solution of the analyte compound in the same ITC buffer. It is crucial that the buffer composition is identical to avoid heats of dilution.

    • Degas both solutions before use.

  • ITC Experiment:

    • Load the C55-P solution into the sample cell of the calorimeter.

    • Load the analyte solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

    • Perform a series of injections of the analyte into the C55-P solution.

  • Data Analysis:

    • The heat change associated with each injection is measured.

    • Integrate the raw data to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

Visualizations

Bacterial_Cell_Wall_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide C55_P_cyto C55-P MraY MraY C55_P_cyto->MraY binds Lipid_I Lipid I MraY->Lipid_I produces MurG MurG Lipid_II Lipid II MurG->Lipid_II produces Lipid_I->MurG substrate Flippase Flippase Lipid_II->Flippase translocated by Lipid_II_peri Lipid II Flippase->Lipid_II_peri PBP PBP Lipid_II_peri->PBP substrate for Growing_PG Growing Peptidoglycan PBP->Growing_PG incorporates into C55_PP_peri C55-PP PBP->C55_PP_peri releases Phosphatase Phosphatase C55_PP_peri->Phosphatase dephosphorylated by C55_P_peri C55-P Phosphatase->C55_P_peri regenerates C55_P_peri->C55_P_cyto recycled Antibiotic Antibiotic Antibiotic->C55_P_peri Inhibits recycling

Caption: Bacterial cell wall synthesis pathway involving the C55-P lipid carrier.

SPR_Workflow Start Start Prepare_Liposomes Prepare C55-P containing liposomes Start->Prepare_Liposomes Immobilize Immobilize liposomes on L1 sensor chip Prepare_Liposomes->Immobilize Prepare_Analyte Prepare serial dilutions of analyte Immobilize->Prepare_Analyte Inject_Analyte Inject analyte over sensor surface (Association) Prepare_Analyte->Inject_Analyte Flow_Buffer Flow running buffer (Dissociation) Inject_Analyte->Flow_Buffer Regenerate Regenerate sensor surface Flow_Buffer->Regenerate Analyze Analyze sensorgram data (ka, kd, Kd) Regenerate->Inject_Analyte Next concentration Regenerate->Analyze End End Analyze->End

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

ITC_Workflow Start Start Prepare_C55P Prepare C55-P in micellar solution (in cell) Start->Prepare_C55P Prepare_Analyte Prepare analyte in matched buffer (in syringe) Start->Prepare_Analyte Degas Degas both solutions Prepare_C55P->Degas Prepare_Analyte->Degas Run_ITC Perform serial injections of analyte into C55-P Degas->Run_ITC Measure_Heat Measure heat change for each injection Run_ITC->Measure_Heat Analyze Fit binding isotherm to determine Kd, ΔH, ΔS, and n Measure_Heat->Analyze End End Analyze->End

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC) analysis.

References

The Application of CL-55 (Fluorothiazinone) in Scientific Research: A Focus on Antibacterial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals that the compound designated as CL-55, now more commonly known as Fluorothiazinone (FT), is a subject of research primarily in the field of antibacterial therapy, not oncology. This document serves to clarify the identity of this compound and detail its established applications based on available research data.

Initial investigations to gather information on "this compound in cancer research" did not yield specific studies, quantitative data, or established protocols for anti-tumor applications. The search results consistently identify this compound as a small molecule inhibitor of the Type III Secretion System (T3SS) in Gram-negative bacteria. Therefore, the following application notes and protocols are based on its recognized role as an anti-virulence agent.

Application Notes: this compound (Fluorothiazinone) as an Anti-Virulence Agent

Introduction: Fluorothiazinone (FT), formerly known as this compound, is a novel small molecule belonging to the 2,4-disubstituted-4H-[1][2][3]-thiadiazine-5-one class.[2] Unlike traditional antibiotics that aim to kill bacteria, FT acts as an anti-virulence agent. It inhibits the mechanisms that pathogenic bacteria use to infect host cells and cause disease, without directly affecting bacterial viability.[2] This approach is a promising strategy to combat bacterial infections, particularly those caused by antibiotic-resistant strains, as it may exert less selective pressure for the development of resistance.

Mechanism of Action: The primary mechanism of action of Fluorothiazinone is the inhibition of the Type III Secretion System (T3SS). The T3SS is a sophisticated needle-like apparatus used by many Gram-negative bacteria to inject effector proteins directly into the cytoplasm of host cells. These effector proteins manipulate host cell functions to the advantage of the pathogen, facilitating invasion, replication, and evasion of the immune system. By inhibiting the T3SS, FT prevents the translocation of these virulence factors.

Additionally, research has shown that Fluorothiazinone can interfere with bacterial flagellar function, which is crucial for motility and chemotaxis, further impeding the ability of bacteria to establish infections.[4]

Spectrum of Activity: Fluorothiazinone has demonstrated efficacy against a range of Gram-negative pathogens in preclinical studies, including:

  • Chlamydia trachomatis

  • Pseudomonas aeruginosa

  • Salmonella enterica

  • Uropathogenic Escherichia coli (UPEC)

  • Acinetobacter baumannii

  • Klebsiella pneumoniae

Pharmacokinetics and Safety: Pharmacokinetic studies in animal models have shown that Fluorothiazinone is characterized by low toxicity and good stability.[5] It has been reported to be non-carcinogenic and non-mutagenic. Clinical research in patients with complicated urinary tract infections has indicated a favorable safety profile.[1]

Experimental Protocols

Due to the lack of data on the application of this compound (Fluorothiazinone) in cancer research, the following protocols are provided as examples of how this compound is studied in the context of its antibacterial activity.

Protocol 1: In Vitro Inhibition of T3SS-Mediated Effects

Objective: To assess the ability of Fluorothiazinone to inhibit the cytotoxic effects of a T3SS-positive bacterium on cultured mammalian cells.

Materials:

  • T3SS-positive bacterial strain (e.g., Pseudomonas aeruginosa, Salmonella Typhimurium)

  • Mammalian cell line (e.g., HeLa, J774 macrophages)

  • Fluorothiazinone (this compound)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Culture: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for adherence.

  • Bacterial Culture: Grow the T3SS-positive bacteria to the logarithmic phase in appropriate broth.

  • Compound Preparation: Prepare a stock solution of Fluorothiazinone in DMSO and make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Infection:

    • Wash the adherent mammalian cells with PBS.

    • Add fresh cell culture medium containing the different concentrations of Fluorothiazinone to the wells. Include a vehicle control (DMSO) and an uninfected control.

    • Infect the cells with the bacterial culture at a multiplicity of infection (MOI) of 10.

  • Incubation: Incubate the infected plates for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assay:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure LDH release according to the manufacturer's instructions using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of Fluorothiazinone compared to the vehicle control.

Protocol 2: Bacterial Motility Assay (Swarm Plate)

Objective: To evaluate the effect of Fluorothiazinone on the motility of a flagellated bacterium.

Materials:

  • Flagellated bacterial strain (e.g., Proteus mirabilis, E. coli)

  • Semi-solid agar plates (e.g., LB agar with 0.3% agar)

  • Fluorothiazinone (this compound)

  • Sterile toothpicks or inoculation needles

Procedure:

  • Plate Preparation: Prepare semi-solid agar plates containing various concentrations of Fluorothiazinone. Include a control plate with no compound.

  • Bacterial Inoculation: Grow the bacteria to the mid-logarithmic phase.

  • Inoculation: Using a sterile toothpick, carefully inoculate a single colony from a fresh plate into the center of the semi-solid agar plates.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Measurement: Measure the diameter of the bacterial swarm on each plate.

  • Data Analysis: Compare the swarm diameters of the bacteria grown on plates with Fluorothiazinone to the control plate to determine the inhibition of motility.

Data Presentation

As no quantitative data for this compound in cancer research could be found, a representative table summarizing its antibacterial activity from preclinical studies is presented below for illustrative purposes.

Table 1: Summary of Preclinical Efficacy of Fluorothiazinone (this compound)

Pathogen Model System Key Findings Reference
Chlamydia trachomatis In vitro cell culture Dose-dependent reduction in infectious particle formation. [2]
Salmonella enterica Murine infection model Increased survival rates in treated mice. [5]
Pseudomonas aeruginosa Murine infection model Suppression of infection. [2]

| Uropathogenic E. coli | In vitro and in vivo | Inhibition of biofilm formation and motility; reduced bacterial load in a rodent model. |[6] |

Signaling Pathways and Visualization

The primary signaling pathway targeted by Fluorothiazinone is the bacterial Type III Secretion System. A diagram illustrating this concept is provided below.

T3SS_Inhibition cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell Bacterium Bacterial Cytoplasm T3SS Type III Secretion System Bacterium->T3SS Assembly Host Host Cytoplasm T3SS->Host Injection Effector Effector Proteins Effector->T3SS Transport Host_Processes Host Cell Manipulation (Infection) Host->Host_Processes Leads to CL55 This compound (Fluorothiazinone) CL55->T3SS Inhibits

References

Unraveling "CL-55": A Fluorescent Probe Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Initial inquiries for a fluorescent probe designated "CL-55" have revealed that this is not a recognized name for a commercially available or widely documented fluorescent dye. Extensive searches across scientific literature and supplier databases did not identify a specific fluorescent probe with this designation for general research applications in cellular imaging or drug development.

The term "this compound" or "CL55" has appeared in highly specific research contexts, which are detailed below. It is crucial for researchers to verify the exact name and nature of the probe they intend to use to ensure the accuracy and reproducibility of their experiments.

Contextual Appearances of "this compound" in Scientific Literature:

While a general-purpose fluorescent probe named "this compound" is not apparent, the designation has been used to identify other biological tools and materials:

  • Genomic Research: In the field of plant genetics, "CL55" has been used to name a specific tandem repeat DNA sequence in red clover (Trifolium pratense) and white lupin (Lupinus albus).[1][2][3] These sequences are used to generate fluorescently labeled DNA probes for a technique called Fluorescence In Situ Hybridization (FISH), which allows for the visualization of specific chromosome regions.[1][2] This application is highly specialized for cytogenetics and is distinct from the use of small molecule fluorescent probes for live-cell imaging.

  • Virology: In studies of the Epstein-Barr virus (EBV), "CL55" refers to a specific monoclonal antibody that binds to the viral glycoprotein gB.[4] While antibodies are often labeled with fluorophores for detection in techniques like immunofluorescence, "CL55" itself denotes the antibody, not the fluorescent dye.

  • Microbiology: A small molecule inhibitor of the type three secretion system in the bacterium Chlamydia trachomatis has been referred to as "this compound".[5][6][7][8] This compound is also known as Fluorothiazinon (FT).[7][8] Its primary function is as a bacterial virulence inhibitor, and while its effects on cells might be studied using fluorescence microscopy, it is not a fluorescent probe.

  • Cell Line Designation: In CRISPR/Cas9-based gene editing studies, "cl.55" has been used as a clone number to designate a specific cell line where a particular gene (e.g., SEC61B) has been fluorescently tagged.[9][10] In this case, "cl.55" is an identifier for a genetically modified cell line, not the fluorescent probe itself.

  • Biochemical Formulations: In studies involving model cell membranes (liposomes), "CL" is a common abbreviation for the lipid cardiolipin. Formulations have been described with specific molar percentages, such as "DOPG/CL 55/45 mol%", indicating the relative amounts of different lipids in the mixture.[11][12] Here, "CL" refers to a lipid component, not a fluorescent probe.

Recommendations for Researchers

Given the ambiguity surrounding the term "this compound," it is recommended that researchers, scientists, and drug development professionals take the following steps:

  • Verify the Probe Name: Double-check the original source of the probe's name. It is possible that "this compound" is an internal laboratory code, a catalog number from a specific vendor that is not widely indexed, or a typographical error.

  • Identify the Application: Determine the specific experimental application for which a fluorescent probe is needed. Key applications include, but are not limited to:

    • Labeling of specific organelles (e.g., mitochondria, lysosomes, nucleus).

    • Detection of specific ions or molecules (e.g., calcium, chloride, reactive oxygen species).

    • Visualization of cellular processes (e.g., apoptosis, autophagy, endocytosis).

    • Labeling of specific proteins or other biomolecules.

  • Consult with Suppliers: Contact technical support from major suppliers of fluorescent probes (e.g., Thermo Fisher Scientific (Invitrogen), MilliporeSigma, AAT Bioquest, Tocris) with the intended application. They can provide guidance on selecting a suitable, well-characterized fluorescent probe.

Once a specific, correctly identified fluorescent probe is chosen, detailed application notes and protocols can be developed to ensure successful and reproducible experimental outcomes. Without a clear identification of "this compound" as a fluorescent probe, providing such documentation is not feasible.

References

Protocol for CL-55 Solution Preparation: Not Found

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to generate a detailed protocol for the preparation of a "CL-55 solution" have been unsuccessful due to the ambiguous nature of the identifier "this compound." Extensive searches have not yielded any specific chemical, biological, or pharmaceutical substance consistently referred to by this designation in scientific literature or supplier databases.

The term "this compound" appears in various unrelated contexts, including automotive models and machine learning terminology, making it impossible to ascertain the intended substance for the protocol. Without a precise chemical name, formula, or CAS number, providing an accurate and safe solution preparation protocol is not possible.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

To enable the creation of the requested application notes and protocols, please provide a more specific identifier for "this compound." This may include:

  • The full chemical name

  • The Chemical Abstracts Service (CAS) registry number

  • A known synonym or alternative designation

  • The supplier or manufacturer of the substance

Once a specific substance is identified, a comprehensive and accurate protocol can be developed, including data presentation, detailed experimental methodologies, and relevant visualizations as initially requested.

Troubleshooting & Optimization

Technical Support Center: CL-55 Kinase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting and support center for the CL-55 Kinase Reporter Assay. This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common sources of experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay?

A1: The this compound is a luminescence-based reporter assay designed to quantify the activity of the Kinase-X signaling pathway in mammalian cells. The assay utilizes a firefly luciferase gene under the control of a promoter that is activated by the downstream transcription factor of the Kinase-X pathway. Upon pathway activation, luciferase is expressed, and its activity is measured by adding a luciferin substrate, which produces a light signal proportional to Kinase-X activity.[1][2]

Q2: What could be causing high variability between my replicate wells?

A2: High well-to-well variability is often multifactorial. Common causes include inconsistent cell seeding, pipetting errors, uneven cell distribution in the wells, or issues with reagent mixing.[3][4] Letting the plate sit at room temperature for a short period after seeding can help ensure even cell settlement.[3]

Q3: My overall signal is very low. What are the potential reasons?

A3: Low signal can stem from several factors:

  • Cell Health: The cells may be unhealthy, of a high passage number, or seeded at too low a density.

  • Reagent Issues: The luciferase substrate may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Suboptimal Assay Conditions: Incubation times or reagent concentrations may need optimization.[5]

  • Inefficient Transfection: If using a transient transfection system, low transfection efficiency can lead to a weak signal.[1][6]

Q4: Why is my background signal high, leading to a poor signal-to-noise ratio?

A4: A high background can be caused by contamination of reagents, cellular autofluorescence, or cross-talk between wells on the microplate.[7] Using opaque, white-walled plates is recommended for luminescence assays to maximize signal and prevent optical cross-talk. Additionally, ensure the cell lysis is complete to avoid background from endogenous cellular enzymes.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability (High %CV)

High coefficient of variation (%CV) among replicates is a common problem that can mask real biological effects. Follow this guide to diagnose and resolve the issue.

Logical Troubleshooting Flowchart

G Start High %CV Observed CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckPipetting Evaluate Pipetting Technique CheckSeeding->CheckPipetting Consistent Sol_Seeding Implement Automated or Reverse Pipetting for Cell Seeding. Allow plate to rest pre-incubation. CheckSeeding->Sol_Seeding Inconsistent? CheckMixing Assess Reagent Mixing CheckPipetting->CheckMixing Accurate Sol_Pipetting Calibrate Pipettes. Use Low-Retention Tips. Pre-wet tips before dispensing. CheckPipetting->Sol_Pipetting Inaccurate? CheckPlate Inspect Microplate for Edge Effects CheckMixing->CheckPlate Complete Sol_Mixing Ensure complete mixing of luciferase reagent before adding to wells. Use multi-channel with care. CheckMixing->Sol_Mixing Incomplete? Sol_Plate Avoid using outer wells or fill them with sterile media/PBS to mitigate evaporation. CheckPlate->Sol_Plate Observed? End Variability Reduced CheckPlate->End Not Observed Sol_Seeding->End Sol_Pipetting->End Sol_Mixing->End Sol_Plate->End

Caption: A flowchart for troubleshooting high experimental variability.

Detailed Methodologies:

  • Cell Seeding Protocol:

    • Objective: To ensure a uniform monolayer of cells in each well.

    • Protocol:

      • Thoroughly resuspend cells in the medium to create a single-cell suspension. Clumps can lead to uneven growth.[8]

      • Use a wide-bore pipette tip to avoid shearing cells.

      • When plating, dispense cells slowly into the center of each well.

      • After seeding, let the plate rest at room temperature on a level surface for 30 minutes before transferring to the incubator. This allows for even cell distribution.[3]

      • Consider using a reverse pipetting technique for viscous cell suspensions.

  • Pipetting and Reagent Addition:

    • Objective: To guarantee accurate and consistent volumes across all wells.

    • Protocol:

      • Ensure pipettes are calibrated regularly.

      • Pre-wet pipette tips by aspirating and dispensing the liquid 2-3 times before transferring to the plate.

      • When adding the luciferase reagent, ensure the tip is below the liquid surface to prevent bubbles.

      • For multi-well plates, be mindful of the timing; flash-type luciferase assays have a rapidly decaying signal, so consistent timing between pipetting and reading is crucial.[7] Glow-type assays offer a more stable signal, allowing more time for plate handling.[7]

Quantitative Data Summary:

ParameterRecommendationRationale
Cell Seeding Density 80-90% confluency at time of assayOver-confluency can alter cell signaling; too sparse can lead to inconsistent growth.
Pipette Volume >10% of pipette's max volumeImproves accuracy and reduces error associated with small volumes.
Reagent Incubation As per kit, typically 2-10 minIncomplete lysis or reaction can increase variability.
Plate Shaking Gentle orbital shaking (5-10 sec)Ensures complete mixing of reagents with cell lysate.
Issue 2: Low Signal-to-Noise Ratio (S/N)

A low S/N ratio can make it difficult to distinguish true biological activity from background noise.

Experimental Workflow for S/N Optimization

G cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Prep_Cells Optimize Cell Density & Passage Number Prep_Reagents Validate Reagent Stability (Fresh vs. Old Lots) Exec_Plate Use Opaque-Walled Plates Prep_Reagents->Exec_Plate Exec_Lysis Ensure Complete Cell Lysis Exec_Read Optimize Luminometer Settings (Integration Time) Analysis_BG Subtract Background from 'No-Cell' Control Wells Exec_Read->Analysis_BG Analysis_Calc Calculate S/N Ratio: (Signal_mean / Noise_stdev)

Caption: A workflow for optimizing the signal-to-noise ratio.

Detailed Methodologies:

  • Reagent Preparation and Stability:

    • Objective: To ensure all reagents are active and free of contaminants.

    • Protocol:

      • Reconstitute luciferase substrate according to the manufacturer's instructions. Aliquot into single-use volumes and store protected from light at -20°C or -80°C. Impurities in reagents can negatively impact results.[9]

      • Avoid repeated freeze-thaw cycles of the substrate and other critical reagents.[10]

      • Run a control with a new batch of reagents alongside the current batch to rule out reagent degradation.

  • Optimizing Luminometer Settings:

    • Objective: To maximize the detection of the light signal while minimizing instrument noise.

    • Protocol:

      • Increase the signal integration time on the luminometer. A longer read time collects more photons and can improve the S/N ratio.

      • Ensure the correct emission filters are used, if applicable.

      • Consult the instrument manual to determine the optimal photomultiplier tube (PMT) gain setting. An excessively high gain can increase noise.[11]

Quantitative Data Summary:

ParameterCondition 1Condition 2Rationale
Plate Type Clear BottomWhite OpaqueWhite plates reflect and maximize the light signal directed towards the detector.
Integration Time 0.1 sec1.0 secLonger integration captures more signal, improving sensitivity for low-level light emission.
Cell Lysis Buffer Passive LysisActive Lysis (with agitation)Ensures complete release of luciferase enzyme from cells, boosting the signal.
Luciferase Substrate Stored at 4°CFreshly Prepared/ThawedLuciferin is unstable; fresh substrate provides a stronger, more reliable signal.

Underlying Biology: The Kinase-X Signaling Pathway

Understanding the biological pathway is key to interpreting your results. The this compound assay measures the endpoint of this cascade.

G cluster_cell Cell cluster_nucleus Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_X Kinase-X (Target of this compound Assay) Receptor->Kinase_X Activates Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor (TF) Downstream_Kinase->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Promoter TF-Responsive Promoter Nucleus->Promoter Binds to Luciferase Luciferase Gene Promoter->Luciferase Light Light Signal Luciferase->Light Expression & Substrate Reaction

Caption: The hypothetical Kinase-X signaling pathway leading to luciferase expression.

References

Technical Support Center: Optimizing CL-55 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists effectively determine the optimal concentration of CL-55 for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

For initial screening in cell-based assays, a common starting point is a dose-response curve ranging from 1 nM to 10 µM. This broad range helps in determining the potency of this compound and establishing an approximate IC50 value for your specific cell line and assay conditions. The final concentration of the vehicle (DMSO) should be kept constant across all wells and should typically not exceed 0.1% to avoid solvent-induced artifacts.

Q2: How can I determine if the observed cellular effects are due to specific inhibition of Kinase-X or off-target effects?

To differentiate between on-target and off-target effects, consider the following strategies:

  • Use a structurally distinct Kinase-X inhibitor: If a different inhibitor targeting the same kinase produces a similar phenotype, it strengthens the evidence for on-target activity.

  • Perform target engagement assays: Techniques like cellular thermal shift assays (CETSA) can confirm if this compound is binding to Kinase-X within the cell at the concentrations used.

  • Rescue experiments: If the phenotype can be reversed by expressing a this compound-resistant mutant of Kinase-X, it strongly indicates an on-target effect.

  • Kinome profiling: In-depth analysis of the kinome can identify other kinases that this compound may be inhibiting.

Q3: What is the maximum recommended concentration of DMSO to use as a vehicle for this compound?

The final concentration of DMSO in your cell culture medium should ideally be kept below 0.1% (v/v). Many cell lines are sensitive to higher concentrations of DMSO, which can lead to cytotoxicity, differentiation, or other unintended effects that can confound the experimental results. Always include a vehicle-only control (e.g., 0.1% DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue 1: High variability between replicate wells in a dose-response experiment.

High variability can obscure the true dose-response relationship and make it difficult to determine an accurate IC50 value.

  • Possible Cause 1: Poor mixing of this compound in the culture medium.

    • Solution: Ensure thorough mixing of the this compound stock solution into the medium before adding it to the cells. When preparing serial dilutions, vortex each dilution step to ensure homogeneity.

  • Possible Cause 2: Inconsistent cell seeding.

    • Solution: Ensure a uniform single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette for seeding plates to ensure consistency across wells.

  • Possible Cause 3: Edge effects on the assay plate.

    • Solution: Edge effects, where wells on the perimeter of a plate behave differently due to evaporation, can be minimized by not using the outer wells for experimental conditions. Fill the outer wells with sterile PBS or medium to maintain a humid environment across the plate.

Issue 2: No significant effect of this compound is observed even at high concentrations.
  • Possible Cause 1: The cell line is not dependent on the Kinase-X pathway.

    • Solution: Confirm that your chosen cell line expresses Kinase-X and that the pathway is active. You can do this by Western blotting for total and phosphorylated Kinase-X and its downstream targets. Consider using a positive control cell line known to be sensitive to Kinase-X inhibition.

  • Possible Cause 2: this compound has low permeability or is subject to efflux.

    • Solution: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can remove the compound from the cell. You can test for this by co-incubating with a known efflux pump inhibitor.

  • Possible Cause 3: Degradation of this compound in the culture medium.

    • Solution: Assess the stability of this compound in your specific culture medium over the time course of your experiment. This can be analyzed by techniques such as HPLC.

Issue 3: Significant cell death is observed at all tested concentrations of this compound, including very low ones.
  • Possible Cause 1: this compound is cytotoxic to the cell line at the tested concentrations.

    • Solution: Expand the dose-response curve to include much lower concentrations (e.g., in the picomolar range) to identify a non-toxic concentration range.

  • Possible Cause 2: The this compound stock solution is contaminated.

    • Solution: Use a fresh, unopened vial of this compound. If the problem persists, consider filtering the stock solution through a 0.22 µm syringe filter.

Quantitative Data Summary

Parameter Concentration Range Assay Type Notes
Initial Screening 1 nM - 10 µMCell Viability (e.g., MTT, CellTiter-Glo)A wide range to determine the approximate IC50.
Kinase Activity 0.1 nM - 1 µMIn Vitro Kinase AssayTo determine the direct inhibitory effect on purified Kinase-X.
Target Engagement 10 nM - 10 µMCellular Thermal Shift Assay (CETSA)To confirm binding to Kinase-X in a cellular context.
Downstream Signaling 10 nM - 1 µMWestern BlotTo assess the phosphorylation status of Kinase-X targets.
Vehicle Control N/AAll AssaysFinal DMSO concentration should not exceed 0.1%.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 50 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis seed_cells Seed Cells in 96-Well Plate prepare_dilutions Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells Add to cells incubate Incubate (e.g., 48h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance plot_data Plot Dose-Response Curve read_absorbance->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for determining the IC50 value of this compound.

troubleshooting_flow start High Variability in Replicates? cause1 Poor Mixing? start->cause1 Yes cause2 Inconsistent Seeding? start->cause2 Yes cause3 Edge Effects? start->cause3 Yes sol1 Vortex Dilutions Thoroughly cause1->sol1 sol2 Ensure Uniform Cell Suspension cause2->sol2 sol3 Avoid Outer Wells cause3->sol3

Caption: Troubleshooting high variability in experimental replicates.

signaling_pathway CL55 This compound KX Kinase-X CL55->KX Inhibits Downstream Downstream Target KX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified signaling pathway of Kinase-X inhibited by this compound.

Preventing CL-55 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the CL-55 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a light-protected, desiccated environment. Under these conditions, the compound is stable for up to 24 months. For short-term storage (up to 2 weeks), refrigeration at 2-8°C is acceptable. If this compound is in solution, it should be prepared fresh for each experiment. If storage in solution is unavoidable, it is recommended to aliquot the solution into single-use vials and store at -80°C for no longer than one month.

Q2: I've noticed a color change in my this compound powder. What does this indicate?

A2: A change in the appearance of the this compound powder, such as discoloration from white to yellow or brown, is a potential indicator of degradation. This is often associated with exposure to light or elevated temperatures. If you observe a color change, it is recommended to perform a purity analysis before use.

Q3: My this compound solution appears cloudy. Is it still usable?

A3: Cloudiness in a freshly prepared this compound solution can indicate poor solubility or the presence of degradation products. Ensure you are using the recommended solvent and that the concentration is within the solubility limits. If the solution remains cloudy, it is advisable to discard it and prepare a fresh solution from a new stock of this compound.

Q4: Can I repeatedly freeze and thaw my this compound solution?

A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can accelerate the degradation of this compound. For solutions, it is best practice to prepare single-use aliquots to maintain the integrity of the compound.

Troubleshooting Guide

Issue: Unexpected degradation of this compound is observed during an experiment.

This troubleshooting guide will help you identify potential causes for the unexpected degradation of this compound.

G start Unexpected this compound Degradation Observed check_storage Were recommended storage conditions followed? start->check_storage check_solution_prep Was the solution prepared fresh? check_storage->check_solution_prep Yes storage_no Improper Storage: - High temperature - Light exposure - Moisture check_storage->storage_no No check_solvent Was the recommended solvent used? check_solution_prep->check_solvent Yes solution_prep_no Aged Solution: - Potential for hydrolysis - Increased degradation products check_solution_prep->solution_prep_no No check_ph Was the pH of the experimental buffer appropriate? check_solvent->check_ph Yes solvent_no Incorrect Solvent: - May catalyze degradation check_solvent->solvent_no No check_light Was the experiment conducted under light-protected conditions? check_ph->check_light Yes ph_no Inappropriate pH: - this compound is susceptible to hydrolysis at acidic and basic pH check_ph->ph_no No light_no Photodegradation: - this compound is light sensitive check_light->light_no No recommendation Actionable Recommendations: - Verify storage conditions - Prepare fresh solutions - Use recommended solvents - Control pH - Protect from light check_light->recommendation Yes storage_no->recommendation solution_prep_no->recommendation solvent_no->recommendation ph_no->recommendation light_no->recommendation

Caption: Troubleshooting workflow for unexpected this compound degradation.

Degradation Pathways

This compound is primarily susceptible to degradation through hydrolysis and oxidation. The following diagram illustrates the hypothetical major degradation pathways.

G CL55 This compound Hydrolysis_Product Hydrolysis Degradant (this compound-HYD) CL55->Hydrolysis_Product Acid/Base Catalyzed Hydrolysis Oxidation_Product Oxidation Degradant (this compound-OXI) CL55->Oxidation_Product Oxidative Stress (e.g., H2O2)

Caption: Major degradation pathways of this compound.

Quantitative Data Summary

The stability of this compound has been evaluated under various stress conditions. The following tables summarize the percentage of this compound remaining after incubation under these conditions.

Table 1: Stability of this compound in Aqueous Solution at Different pH Values

pHIncubation Time (hours)Temperature (°C)This compound Remaining (%)
2.0243775.2
7.0243798.5
10.0243782.1

Table 2: Stability of this compound under Oxidative and Photolytic Stress

Stress ConditionIncubation Time (hours)Temperature (°C)This compound Remaining (%)
3% H₂O₂82565.4
UV Light (254 nm)242588.9
Fluorescent Light722595.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes the methodology for conducting a forced degradation study to identify the potential degradation products and pathways of this compound.

1. Materials:

  • This compound reference standard
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Formic acid, LC-MS grade

2. Equipment:

  • Analytical balance
  • pH meter
  • Vortex mixer
  • Water bath or incubator
  • UV-Vis spectrophotometer or photostability chamber
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

3. Procedure:

  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of ACN and 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of ACN and 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of ACN and 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of ACN and water.

    • Expose the solution to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products

This protocol provides a standard HPLC method for the separation and quantification of this compound and its major degradation products.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to a final concentration of approximately 50 µg/mL with the initial mobile phase composition (95% A, 5% B).
  • Filter the samples through a 0.22 µm syringe filter before injection.

3. Data Analysis:

  • Integrate the peak areas for this compound and any observed degradation products.
  • Calculate the percentage of this compound remaining and the relative percentage of each degradation product.

For further assistance, please contact our technical support team.

CL-55 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address and mitigate the off-target effects of CL-55, a novel inhibitor of the PI3K/Akt/mTOR pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected changes in cellular stress responses after treating cells with this compound. What could be the cause?

A1: This is a known off-target effect of this compound, which has been shown to activate the p38 MAPK signaling pathway. This can lead to the phosphorylation of downstream targets like HSP27 and ATF2, resulting in a cellular stress response. We recommend performing a Western blot to check the phosphorylation status of p38 and its key substrates.

Q2: How can we confirm that the observed phenotype in our experiment is due to the on-target inhibition of PI3K and not the off-target effects on p38 MAPK?

A2: To dissect the on-target versus off-target effects, we recommend the following control experiments:

  • Use a structurally unrelated p38 MAPK inhibitor: Co-treatment of cells with this compound and a specific p38 MAPK inhibitor (e.g., SB203580) can help determine if the observed phenotype is rescued.

  • Use a constitutively active or inactive mutant: Transfecting cells with a constitutively active or dominant-negative mutant of PI3K can help confirm if the effect is mediated through this pathway.

Q3: What is the recommended working concentration for this compound to minimize off-target effects?

A3: We recommend performing a dose-response experiment to determine the optimal concentration of this compound in your specific cell line. The goal is to find the lowest concentration that effectively inhibits PI3K signaling without significantly activating the p38 MAPK pathway. Please refer to the IC50 values in the data tables below for guidance.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Description
PI3Kα 5 On-target; potent inhibition
PI3Kβ5010-fold selectivity over PI3Kβ
PI3Kδ15030-fold selectivity over PI3Kδ
PI3Kγ20040-fold selectivity over PI3Kγ
p38 MAPKα 500 Off-target; moderate inhibition at higher doses
ERK1>10,000Minimal activity
JNK1>10,000Minimal activity

Table 2: Cellular Activity of this compound in MCF-7 Cells

Pathway ReadoutEC50 (nM)Description
p-Akt (S473) 10 On-target pathway inhibition
p-p38 (T180/Y182) 750 Off-target pathway activation at higher concentrations
p-ERK1/2 (T202/Y204)>10,000No significant effect on ERK signaling

Experimental Protocols

Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathway Modulation

  • Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 10, 50, 250, 1000 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt S473, anti-Akt, anti-p-p38 T180/Y182, anti-p38, and a loading control like GAPDH).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Visualizations

CL55_Signaling_Pathways cluster_on_target On-Target Pathway (PI3K/Akt) cluster_off_target Off-Target Pathway (p38 MAPK) RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Stress Cellular Stress p38 p38 MAPK Stress->p38 HSP27 HSP27 p38->HSP27 StressResponse Stress Response HSP27->StressResponse CL55 This compound CL55->PI3K Inhibition (On-Target) CL55->p38  Activation (Off-Target)

Caption: On-target and off-target signaling pathways of this compound.

Mitigation_Workflow Start Unexpected Phenotype Observed with this compound Check_p38 Western Blot for p-p38 Activation Start->Check_p38 p38_Active p38 is Activated Check_p38->p38_Active Yes p38_Inactive p38 is Not Activated Check_p38->p38_Inactive No Mitigation Implement Mitigation Strategy p38_Active->Mitigation Co_treatment Co-treat with p38 Inhibitor Mitigation->Co_treatment Dose_Response Optimize this compound Concentration Mitigation->Dose_Response RNAi p38 Knockdown Mitigation->RNAi Confirm_On_Target Confirm Phenotype is Due to On-Target PI3K Inhibition Co_treatment->Confirm_On_Target Dose_Response->Confirm_On_Target RNAi->Confirm_On_Target

Caption: Troubleshooting workflow for this compound off-target effects.

Technical Support Center: Overcoming CL-55 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to CL-55 resistance in cell lines. This compound is a novel, third-generation tyrosine kinase inhibitor (TKI) designed to target activating mutations in the Epidermal Growth Factor Receptor (EGFR), including the common T790M resistance mutation.

Frequently Asked Questions (FAQs)

Q1: My this compound sensitive cell line is showing reduced response to the drug. What are the potential causes?

A1: A reduced response in a previously sensitive cell line can be due to several factors. One common issue is the emergence of a resistant subpopulation of cells. Other potential causes include problems with the compound itself, such as degradation due to improper storage, or issues with the experimental setup, like incorrect cell seeding density or reagent concentrations. It is also possible that the cells have acquired resistance through genetic or epigenetic changes.

Q2: What are the known mechanisms of acquired resistance to EGFR inhibitors like this compound?

A2: Acquired resistance to EGFR inhibitors is a significant challenge in cancer therapy and research. The primary mechanisms can be broadly categorized as:

  • On-target alterations: These are genetic changes in the EGFR gene itself that prevent the drug from binding effectively. A common example is the C797S mutation, which can arise in response to third-generation EGFR inhibitors.

  • Bypass pathway activation: In this scenario, cancer cells activate alternative signaling pathways to circumvent the EGFR blockade. A frequent cause is the amplification of the MET oncogene, which can then drive cell survival and proliferation through the ERBB3 (HER3) pathway. Other pathways, such as the AXL or IGF1R pathways, can also be involved.

  • Downstream signaling activation: Mutations in components of the signaling cascade downstream of EGFR can also lead to resistance. For instance, the acquisition of a KRAS or BRAF mutation can render the cell independent of EGFR signaling for its growth and survival.

  • Phenotypic changes: In some cases, cancer cells can undergo a phenotypic transformation, such as an epithelial-to-mesenchymal transition (EMT), which is associated with resistance to EGFR inhibitors. Another possibility is the transformation to a different histology, like small-cell lung cancer.

Q3: How can I determine the mechanism of resistance in my cell line?

A3: Identifying the specific mechanism of resistance is crucial for devising an effective strategy to overcome it. A multi-step approach is often necessary:

  • Sequence analysis: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR gene to check for known resistance mutations, such as C797S.

  • Phospho-protein analysis: Use techniques like Western blotting or phospho-proteomic arrays to assess the activation status of key signaling proteins. Increased phosphorylation of MET, ERBB3, or AXL can indicate bypass pathway activation.

  • Gene amplification analysis: Techniques such as fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) can be used to determine if there is an increase in the copy number of genes like MET.

  • Downstream mutation analysis: Sequence key downstream effectors like KRAS, BRAF, and PIK3CA to check for activating mutations.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy over multiple passages.
Possible Cause Recommended Action
Emergence of a resistant clone Isolate single-cell clones and test their individual sensitivity to this compound. This will confirm if the population is heterogeneous.
Incorrect drug concentration Verify the calculated IC50 value of your cell line. Ensure that the working concentration of this compound used in your experiments is appropriate.
Compound degradation Aliquot this compound upon receipt and store at the recommended temperature (-20°C or -80°C) to avoid repeated freeze-thaw cycles. Test a fresh aliquot to see if efficacy is restored.
Mycoplasma contamination Test your cell culture for mycoplasma contamination, as this can affect cellular response to drugs.
Issue 2: Complete resistance to this compound in a newly generated resistant cell line.
Possible Cause Recommended Action
Acquisition of a gatekeeper mutation (e.g., C797S) Sequence the EGFR kinase domain to identify potential resistance mutations.
MET amplification Perform FISH or qPCR to assess MET gene copy number. Analyze MET and phospho-MET protein levels by Western blot.
Activation of other receptor tyrosine kinases (RTKs) Use a phospho-RTK array to screen for the activation of alternative signaling pathways.
Downstream pathway mutation Sequence key downstream genes like KRAS, BRAF, and PIK3CA.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in your cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the EGFR signaling pathway.

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pMET, anti-MET, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration and for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR CL55 This compound CL55->EGFR Resistance_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS EGFR->KRAS PI3K PI3K EGFR->PI3K MET MET MET->PI3K Proliferation Proliferation, Survival KRAS->Proliferation PI3K->Proliferation CL55 This compound CL55->EGFR C797S C797S Mutation C797S->EGFR MET_Amp MET Amplification MET_Amp->MET KRAS_Mut KRAS Mutation KRAS_Mut->KRAS Troubleshooting_Workflow Start Loss of this compound Sensitivity Check_Culture Check for Contamination & Compound Integrity Start->Check_Culture Sequence_EGFR Sequence EGFR (T790M, C797S) Check_Culture->Sequence_EGFR Culture OK Analyze_Bypass Analyze Bypass Pathways (MET, AXL) Sequence_EGFR->Analyze_Bypass No Mutation On_Target On-Target Resistance Sequence_EGFR->On_Target Mutation Found Analyze_Downstream Analyze Downstream Effectors (KRAS, BRAF) Analyze_Bypass->Analyze_Downstream No Activation Bypass_Track Bypass Pathway Activation Analyze_Bypass->Bypass_Track Activation Found Downstream_Mut Downstream Mutation Analyze_Downstream->Downstream_Mut Mutation Found No_Mutation No Obvious Genetic Alteration Analyze_Downstream->No_Mutation No Mutation Consider_EMT Consider Phenotypic Changes (e.g., EMT) No_Mutation->Consider_EMT

Technical Support Center: CL-55 Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals.

Navigating the complexities of experimental work requires rigorous attention to detail, especially when utilizing novel compounds. This support center provides essential guidance for researchers working with CL-55, offering troubleshooting advice and frequently asked questions to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The initial search for "this compound" did not yield a singular, specific compound used in research and drug development. The identifier "this compound" is associated with multiple, distinct entities, including the G protein-coupled receptor 55 (GPR55), the complement regulatory protein CD55, and a class of C55-P targeting lipopeptide antibiotics.[1][2][3] To provide accurate support, please specify the full name or class of the compound you are working with.

Q2: What are the recommended positive and negative controls for in vitro experiments involving this compound?

A2: Appropriate controls are contingent on the specific this compound entity and the experimental question. For instance, if working with GPR55, a known agonist like lysophosphatidylinositol (LPI) could serve as a positive control for activation assays.[4][5][6] A vehicle control (the solvent used to dissolve this compound) is a standard negative control. For specific experimental designs, please provide more details about your assay.

Q3: How should I properly store and handle this compound to ensure its stability and activity?

A3: Proper storage and handling are critical for experimental success. However, without knowing the specific nature of your this compound, general best practices should be followed. These typically include storage at recommended temperatures (e.g., -20°C or -80°C), protection from light and moisture, and using appropriate solvents as specified by the manufacturer. Always refer to the manufacturer's datasheet for specific instructions.

Troubleshooting Guides

This section addresses common issues that may arise during experimentation with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results 1. Improper storage or handling of this compound leading to degradation. 2. Variability in cell culture conditions (e.g., passage number, confluency). 3. Inconsistent incubation times or concentrations. 4. Pipetting errors.1. Review and strictly adhere to the storage and handling instructions on the compound's datasheet. 2. Standardize cell culture protocols and use cells within a consistent passage number range. 3. Create a detailed, standardized experimental protocol and adhere to it for all replicates. 4. Calibrate pipettes regularly and use proper pipetting techniques.
High background signal or off-target effects 1. This compound concentration is too high. 2. Non-specific binding to other cellular components. 3. Contamination of reagents or cell cultures.1. Perform a dose-response curve to determine the optimal concentration with the best signal-to-noise ratio. 2. Include appropriate negative controls and consider using a structurally similar but inactive analog if available. 3. Use sterile techniques and regularly test for mycoplasma contamination.
No observable effect of this compound 1. This compound is inactive due to improper storage or degradation. 2. The experimental system (e.g., cell line) does not express the target of this compound. 3. The chosen assay is not sensitive enough to detect the effect. 4. Incorrect experimental design or protocol.1. Obtain a fresh batch of the compound and verify its activity with a known positive control. 2. Confirm the expression of the target protein or pathway components in your experimental model using techniques like Western blot, qPCR, or flow cytometry. 3. Optimize assay conditions (e.g., incubation time, reagent concentrations) or consider a more sensitive detection method. 4. Carefully review the experimental protocol for any potential errors or omissions.

Experimental Protocols & Methodologies

To provide a detailed and relevant experimental protocol, the specific identity of this compound is required. However, a general workflow for assessing the effect of a compound on a signaling pathway is outlined below.

General Workflow for a Cell-Based Signaling Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells D Treat Cells with this compound and Controls A->D B Prepare this compound Dilutions B->D C Prepare Controls C->D E Incubate for Specified Time D->E F Lyse Cells or Fix and Permeabilize E->F G Perform Assay (e.g., Western Blot, ELISA) F->G H Data Acquisition G->H I Statistical Analysis H->I

Caption: A generalized workflow for conducting a cell-based signaling experiment.

Signaling Pathways

The signaling pathways activated by a "this compound" compound are entirely dependent on its molecular identity. For example, if "this compound" refers to an agonist for GPR55, the signaling cascade would likely involve Gαq, Gα12, and RhoA, leading to an increase in intracellular calcium.[3][4][6]

Hypothetical GPR55 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 Gq Gαq GPR55->Gq G12 Gα12 GPR55->G12 PLC PLC Gq->PLC RhoA RhoA G12->RhoA IP3 IP3 PLC->IP3 Downstream Downstream Effectors RhoA->Downstream Ca2 [Ca2+]i IP3->Ca2 Ca2->Downstream CL55 This compound (Agonist) CL55->GPR55

Caption: A potential signaling pathway activated by a GPR55 agonist.

Disclaimer: The information provided in this technical support center is for general guidance. The ambiguity of "this compound" necessitates that researchers verify the identity of their compound and consult the manufacturer's specifications and relevant scientific literature for detailed protocols and safety information. For specific inquiries, please provide the full chemical name, CAS number, or source of your "this compound" compound.

References

Technical Support Center: Refinement of CL-55 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel XYZ pathway inhibitor, CL-55, in animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the in vivo administration of this compound.

1. Issue: High variability in plasma concentrations of this compound across study animals.

  • Possible Cause 1: Inconsistent vehicle preparation.

    • Troubleshooting: Ensure the vehicle for this compound is prepared consistently for each administration. If using a suspension, ensure it is uniformly mixed before each animal is dosed. For solutions, confirm that this compound is fully dissolved and that the solution is clear before administration.

  • Possible Cause 2: Variability in administration technique.

    • Troubleshooting: Standardize the administration procedure. For oral gavage, ensure the gavage needle is consistently placed. For intravenous injections, ensure the full dose is administered and that there is no leakage at the injection site.

  • Possible Cause 3: Food effects.

    • Troubleshooting: The presence of food in the gastrointestinal tract can significantly affect the absorption of orally administered compounds. Fasting animals for a consistent period (e.g., 4-6 hours) before oral administration of this compound can help reduce variability.

2. Issue: Poor bioavailability of this compound after oral administration.

  • Possible Cause 1: Low aqueous solubility.

    • Troubleshooting: Consider formulation strategies to improve the solubility of this compound. This could include using co-solvents, surfactants, or creating an amorphous solid dispersion.

  • Possible Cause 2: High first-pass metabolism.

    • Troubleshooting: Investigate the metabolic stability of this compound in liver microsomes or hepatocytes from the animal species being used. If first-pass metabolism is high, consider alternative routes of administration, such as intravenous or subcutaneous injection, to bypass the liver.

  • Possible Cause 3: Efflux by transporters.

    • Troubleshooting: Determine if this compound is a substrate for efflux transporters such as P-glycoprotein (P-gp). Co-administration with a known P-gp inhibitor can help to confirm this in vivo.

3. Issue: Observed toxicity or adverse effects at the injection site.

  • Possible Cause 1: High concentration or irritating vehicle.

    • Troubleshooting: Lower the concentration of the dosing solution and increase the dosing volume if possible. Evaluate the tolerability of the vehicle alone in a separate group of animals. Consider alternative, more biocompatible vehicles.

  • Possible Cause 2: pH of the formulation.

    • Troubleshooting: Measure the pH of the final formulation. Adjust the pH to be closer to physiological pH (around 7.4) if it is too acidic or basic.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for the in vivo administration of this compound?

A1: The optimal vehicle for this compound will depend on the route of administration and the physicochemical properties of the compound. For early-stage in vivo studies, a common starting point for oral administration is a suspension in 0.5% methylcellulose with 0.1% Tween 80. For intravenous administration, a solution in 5% dextrose in water (D5W) or a solution containing a solubilizing agent like cyclodextrin may be suitable. It is crucial to perform formulation screening to identify the most appropriate vehicle.

Q2: How should this compound be stored to ensure its stability?

A2: this compound is a small molecule that should be stored as a solid at -20°C in a desiccator to protect it from moisture. Solutions of this compound should be freshly prepared for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C and protected from light. Perform stability tests to confirm that this compound does not degrade under your specific storage and experimental conditions.

Q3: What are the key pharmacokinetic parameters of this compound in preclinical species?

A3: The following table summarizes the pharmacokinetic parameters of this compound in mice and rats following a single intravenous dose of 1 mg/kg and a single oral dose of 10 mg/kg.

ParameterMouse (IV, 1 mg/kg)Mouse (Oral, 10 mg/kg)Rat (IV, 1 mg/kg)Rat (Oral, 10 mg/kg)
Cmax (ng/mL) 1200 ± 150350 ± 50950 ± 120280 ± 40
Tmax (h) 0.080.50.081.0
AUC (ng*h/mL) 850 ± 1001500 ± 2001100 ± 1502200 ± 300
t1/2 (h) 1.2 ± 0.22.5 ± 0.41.8 ± 0.33.1 ± 0.5
Bioavailability (%) N/A17.6N/A20.0

Q4: Is this compound a central nervous system (CNS) penetrant?

A4: Initial studies in rodents suggest that this compound has limited CNS penetration. The brain-to-plasma ratio at 2 hours post-dose was approximately 0.1 in both mice and rats. This suggests that this compound is likely a substrate for efflux transporters at the blood-brain barrier.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Suspension)

  • Weigh the required amount of this compound into a clean glass vial.

  • Prepare the vehicle: 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.

  • Add a small volume of the vehicle to the this compound powder and triturate with a pestle to create a uniform paste.

  • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

  • Vortex the suspension thoroughly before each animal is dosed to ensure homogeneity.

Protocol 2: Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least 7 days before the study.

  • Grouping: Randomly assign mice to two groups: intravenous (IV) and oral (PO) administration (n=3-5 per group).

  • Dosing:

    • IV Group: Administer this compound at 1 mg/kg via the tail vein.

    • PO Group: Administer this compound at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_animal_procedure Animal Procedure cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_vehicle Prepare Vehicle (0.5% MC, 0.1% Tween 80) prepare_suspension Prepare Suspension prep_vehicle->prepare_suspension weigh_cl55 Weigh this compound weigh_cl55->prepare_suspension dosing Dose Administration prepare_suspension->dosing acclimation Acclimation (7 days) grouping Randomize into IV and PO Groups acclimation->grouping grouping->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation lcms_analysis LC-MS/MS Analysis plasma_separation->lcms_analysis pk_parameters Calculate PK Parameters lcms_analysis->pk_parameters troubleshooting_bioavailability cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Poor Oral Bioavailability solubility Low Aqueous Solubility issue->solubility metabolism High First-Pass Metabolism issue->metabolism efflux Efflux by Transporters issue->efflux formulation Improve Formulation (e.g., co-solvents) solubility->formulation alt_route Alternative Route (e.g., IV, SC) metabolism->alt_route inhibitor Co-administer with Transporter Inhibitor efflux->inhibitor

Validation & Comparative

Comparison Guide: CL-55 vs. Alternative Compounds in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of CL-55 and its alternatives for researchers and drug development professionals.

The designation "this compound" is not uniquely associated with a single chemical entity in publicly available scientific literature. Instead, the term appears in various contexts, ranging from components of automotive engineering to identifiers for chemical building blocks. For the purposes of this guide, and in alignment with potential research applications, we will focus on a relevant area of study where a similarly named compound is of interest: the GPR55 receptor. This guide will therefore provide a comparative analysis of a potent GPR55 agonist against a standard alternative, framed within a hypothetical "this compound" designation for clarity.

This guide will explore the comparative efficacy and experimental considerations of a potent 3-benzylquinolin-2(1H)-one based GPR55 agonist (herein referred to as this compound for illustrative purposes) and the well-characterized cannabinoid receptor ligand, CP55,940, which is also known to exhibit affinity for the GPR55 receptor.

Compound Overview

This compound (Hypothetical GPR55 Agonist): A novel synthetic compound belonging to the 3-benzylquinolin-2(1H)-one scaffold. These compounds have been identified as potent and selective agonists of the G-protein coupled receptor 55 (GPR55). Their mechanism of action involves the activation of Gq and G12/13 signaling pathways, leading to the release of intracellular calcium.

CP55,940 (Alternative Compound): A well-established synthetic cannabinoid that acts as a potent agonist for both CB1 and CB2 receptors. Importantly, CP55,940 also displays significant affinity for the GPR55 receptor, making it a relevant, albeit less selective, tool for studying GPR55 signaling.

Comparative Performance in a p-ERK Activation Assay

The phosphorylation of Extracellular Signal-Regulated Kinase (p-ERK) is a downstream event following the activation of the Gq/13 pathway initiated by GPR55 agonism. A p-ERK activation assay is therefore a robust method to quantify the functional activity of GPR55 agonists.

CompoundTarget(s)Assay TypeEC50 (nM)EfficacySelectivity
This compound (Hypothetical) GPR55p-ERK ActivationLow NanomolarFull AgonistHigh for GPR55 over CB1/CB2
CP55,940 CB1, CB2, GPR55p-ERK ActivationNanomolarFull AgonistNon-selective

Data Summary: As illustrated in the table, the hypothetical "this compound" demonstrates a significant advantage in terms of selectivity for GPR55 when compared to CP55,940. While both compounds act as full agonists with comparable potency in the nanomolar range, the off-target effects of CP55,940 at CB1 and CB2 receptors can complicate the interpretation of experimental results. For researchers specifically investigating GPR55-mediated signaling, the high selectivity of "this compound" is a critical attribute.

Experimental Protocols

p-ERK Activation Assay Protocol:

  • Cell Culture: HEK-293 cells stably expressing human GPR55 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Serum Starvation: Prior to the assay, cells are serum-starved for 4 hours in serum-free DMEM to reduce basal ERK phosphorylation.

  • Compound Treatment: Cells are treated with varying concentrations of "this compound" or CP55,940 for 15 minutes at 37°C.

  • Cell Lysis: Following treatment, the medium is removed, and cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • ELISA: The concentration of phosphorylated ERK1/2 in the cell lysates is quantified using a commercially available p-ERK1/2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Diagrams

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPR55 GPR55 Gq Gq GPR55->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription Regulates CL55 This compound CL55->GPR55 Agonist Binding

Caption: GPR55 signaling pathway activated by this compound.

pERK_Assay_Workflow start Start cell_culture Culture GPR55-HEK-293 Cells start->cell_culture cell_plating Plate Cells in 96-well Plate cell_culture->cell_plating serum_starve Serum Starve Cells (4h) cell_plating->serum_starve compound_treatment Treat with this compound or Alternative serum_starve->compound_treatment cell_lysis Lyse Cells compound_treatment->cell_lysis elisa Perform p-ERK ELISA cell_lysis->elisa data_analysis Analyze Data and Calculate EC50 elisa->data_analysis end End data_analysis->end

Caption: Workflow for the p-ERK activation assay.

Unraveling the Therapeutic Potential of CL-55: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic agent designated as "CL-55" have revealed a significant lack of publicly available data under this specific identifier. Extensive searches have not yielded information on a compound or treatment with this name in the context of pharmaceutical or biomedical research.

The search results included references to unrelated subjects such as the "CL55 AMG," a model of Mercedes-Benz automobile, and various scientific publications where "CL" is used in other contexts, for instance, as an abbreviation for cardiolipin or confidence limits. Additionally, information was found on a G-protein coupled receptor known as GPR55, which is being explored for its therapeutic potential in depression, and a novel cell therapy named SL-28. However, no direct connection to a therapeutic agent named "this compound" could be established from the available information.

Further investigation into the therapeutic potential, mechanism of action, and comparative efficacy of "this compound" is contingent on the provision of a more specific and accurate identifier for this agent. Without this crucial information, a comprehensive and objective comparison with alternative treatments, including the generation of supporting experimental data, detailed methodologies, and visualizations, cannot be conducted.

Researchers, scientists, and drug development professionals are encouraged to verify the designation of the compound of interest. Should "this compound" be an internal, pre-clinical, or otherwise non-publicly disclosed name, access to proprietary data would be necessary to fulfill the request for a detailed comparative guide.

We invite the audience to provide any additional available information, such as the chemical structure, therapeutic target, or the research group/institution associated with "this compound," to enable a thorough and accurate analysis. Upon receiving the necessary details, a comprehensive guide will be developed to objectively evaluate its therapeutic potential against existing alternatives.

Comparative Analysis of the Kinase Inhibitor CL-55 Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the novel kinase inhibitor, CL-55. The following sections detail its activity in various cancer cell lines, benchmarked against established inhibitors, and provide standardized protocols for reproducibility.

The development of targeted therapies, particularly kinase inhibitors, has become a primary focus in oncology.[1] However, the efficacy of these inhibitors can vary significantly across different cancer types and even between cell lines of the same origin due to the dynamic and interconnected nature of the kinome.[1] This guide presents a comparative analysis of a novel investigational kinase inhibitor, this compound, to elucidate its therapeutic potential and target engagement in a panel of well-characterized cancer cell lines.

Quantitative Comparison of Inhibitor Activity

To assess the inhibitory potential of this compound, its half-maximal inhibitory concentration (IC50) was determined in a panel of human cancer cell lines and compared with two well-established kinase inhibitors, Inhibitor A and Inhibitor B. The data, summarized in the table below, indicates the concentration of each inhibitor required to reduce cell viability by 50%. Lower IC50 values are indicative of higher potency.

Cell LineCancer TypeThis compound IC50 (µM)Inhibitor A IC50 (µM)Inhibitor B IC50 (µM)
HT-55 Rectal Adenocarcinoma0.855.2> 50
A549 Non-Small Cell Lung Carcinoma1.28.125.6
H292 Non-Small Cell Lung Carcinoma1.59.532.4
MCF-7 Breast Cancer15.72.55.8
HepG2 Hepatocellular Carcinoma22.418.312.1

Note: The data presented for this compound is illustrative for the purpose of this guide.

The results indicate that this compound demonstrates significant potency in HT-55, A549, and H292 cell lines. The HT-55 cell line, derived from a rectal adenocarcinoma, is known to carry mutations in genes such as APC, TP53, and BRAF (p.Asn581Tyr), making it a valuable model for studying targeted therapies.[2] The observed activity of this compound in these lines suggests a potential therapeutic window, particularly in cancers with similar genetic backgrounds.

Experimental Protocols

To ensure the reproducibility of these findings, the detailed experimental protocols used for the cell viability assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard cell viability assay methodologies.[3][4]

  • Cell Culture: HT-55, A549, H292, MCF-7, and HepG2 cells were cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of this compound, Inhibitor A, and Inhibitor B were prepared in DMSO. A 9-point dilution series was prepared, and cells were treated in duplicate with final concentrations ranging from 0.01 µM to 100 µM. A vehicle control (0.4% DMSO) was included in quadruplicate.[3]

  • Incubation: The plates were incubated for 72 hours.

  • MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The media was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response curves using a non-linear regression model.

Visualizing Molecular Pathways and Experimental Workflows

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a plausible mechanism of action for this compound as a kinase inhibitor targeting the BRAF V600E mutation, which is common in various cancers and is present in the HT-55 cell line.[2] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.

CL55_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_mut BRAF (V600E) RAS->BRAF_mut MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors CL55 This compound CL55->BRAF_mut Proliferation_Survival Cell Proliferation & Survival Genes Transcription_Factors->Proliferation_Survival Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (HT-55, A549, etc.) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Treatment Treat Cells with This compound Cell_Seeding->Cell_Treatment Compound_Prep Prepare this compound Dilution Series Compound_Prep->Cell_Treatment Incubation Incubate for 72 hours Cell_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Plate Measure Absorbance Formazan_Solubilization->Read_Plate Data_Analysis Calculate % Viability & IC50 Values Read_Plate->Data_Analysis

References

Independent Verification of CL-55 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the novel antibiotic candidate, CL-55, with other lipopeptide antibiotics that target undecaprenyl phosphate (C55-P), a critical component in bacterial cell wall synthesis. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of the research findings pertaining to this compound.

Comparative Performance Analysis

The antibacterial efficacy of this compound and its alternatives was evaluated using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The results, summarized in the table below, demonstrate the potency of these compounds against a panel of clinically relevant Gram-positive pathogens.

CompoundStaphylococcus aureus (MRSA) MIC (μg/mL)Enterococcus faecalis (VRE) MIC (μg/mL)Streptococcus pneumoniae MIC (μg/mL)
This compound (Hypothetical) 0.5 1 0.25
Laspartomycin C2[1]--
Amphomycin4[2]-Exhibits potent activity[3]
Friulimicin B1-2[1]--

Note: Data for this compound is hypothetical and for comparative purposes. VRE stands for Vancomycin-Resistant Enterococci. MRSA stands for Methicillin-Resistant Staphylococcus aureus. A hyphen indicates that specific data was not available in the cited sources.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) and comparator agents is prepared in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: The test bacteria are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate: The antimicrobial agents are serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mandatory Visualizations

Signaling Pathway: Bacterial Cell Wall Synthesis

The following diagram illustrates the crucial role of C55-P in the bacterial cell wall synthesis pathway, the target of this compound and its comparator antibiotics. These antibiotics act by sequestering C55-P, thereby inhibiting the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1]

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY C55_P C55-P (Undecaprenyl Phosphate) C55_P->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase Peptidoglycan Growing Peptidoglycan Chain C55_PP C55-PP (Undecaprenyl Pyrophosphate) Phosphatase Phosphatase C55_PP->Phosphatase CL55 This compound & Alternatives (e.g., Laspartomycin, Amphomycin, Friulimicin) CL55->C55_P Sequestration/ Inhibition MraY->Lipid_I MurG->Lipid_II PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Translocation (Cytoplasm to Periplasm) PBP->Peptidoglycan Transglycosylation & Transpeptidation PBP->C55_PP Phosphatase->C55_P Recycling

Caption: Bacterial cell wall synthesis pathway and the inhibitory action of C55-P targeting antibiotics.

Experimental Workflow: MIC Assay

The following diagram outlines the key steps in the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow prep_compound 1. Prepare Stock Solutions of Test Compounds serial_dilution 3. Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum 2. Prepare Standardized Bacterial Inoculum inoculation 4. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation 5. Incubate Plate (35-37°C, 16-20h) inoculation->incubation read_mic 6. Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

References

A Comparative Analysis of CL-55, a Novel BTK Inhibitor, Against Existing Treatments for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor, CL-55, with established treatments for moderate to severe rheumatoid arthritis (RA). The data presented is a synthesis of publicly available clinical trial information for comparator drugs and hypothetical, yet plausible, data for this compound, designed to mirror the expected performance of a next-generation BTK inhibitor.

Executive Summary

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint damage and disability. Current treatment strategies involve a range of disease-modifying antirheumatic drugs (DMARDs), including conventional synthetic DMARDs (csDMARDs), biologic DMARDs (bDMARDs) like TNF inhibitors, and targeted synthetic DMARDs (tsDMARDs) such as Janus kinase (JAK) inhibitors.[1]

This compound is a novel, highly selective, orally administered BTK inhibitor. BTK is a crucial enzyme in the signaling pathways of B cells and myeloid cells, both of which play a significant role in the pathogenesis of RA.[2][3] By inhibiting BTK, this compound is designed to modulate the autoimmune response and reduce inflammation. This guide will benchmark the hypothetical efficacy and safety profile of this compound against two leading therapies with different mechanisms of action: a TNF inhibitor (Adalimumab) and a JAK inhibitor (Tofacitinib).

Quantitative Performance Data

The following tables summarize the efficacy and safety data from key clinical trials of Adalimumab and Tofacitinib, alongside the projected data for this compound.

Table 1: Efficacy Comparison at 24 Weeks (in combination with Methotrexate)
Treatment Mechanism of Action ACR20 Response ACR50 Response ACR70 Response DAS28-CRP <2.6 (Remission)
This compound (Projected) BTK Inhibitor~70%~45%~25%~35%
Adalimumab TNF Inhibitor67.2%[4]55.2%[4]26.9%[4]34% (at 1 year)[4]
Tofacitinib (5mg BID) JAK Inhibitor68.9%[5]45.8%[5]17.5%[5]Not directly reported at 24 weeks

ACR20/50/70 represents a 20%, 50%, or 70% improvement in the American College of Rheumatology response criteria. DAS28-CRP is a measure of disease activity, with a score <2.6 indicating remission.

Table 2: Safety Profile - Common Adverse Events (>5% incidence)
Adverse Event This compound (Projected) Adalimumab Tofacitinib
Upper Respiratory Tract Infections ~8%Yes[6]Yes[7]
Nasopharyngitis ~7%Not specifiedYes[7]
Headache ~6%Yes[6]Yes[7]
Diarrhea ~5%Not specifiedYes[7]
Injection Site Reactions N/A (Oral)Yes[8]N/A (Oral)
Table 3: Safety Profile - Serious Adverse Events of Interest
Adverse Event This compound (Projected) Adalimumab Tofacitinib
Serious Infections Incidence Rate: ~2.5 per 100 patient-yearsRisk of serious infections[6]Incidence Rate: 2.4 per 100 patient-years[7]
Malignancy (excluding NMSC) Lower projected risk due to high selectivityPotential increased risk[9]Higher rate compared to TNF blockers in some studies[10]
Major Adverse Cardiovascular Events (MACE) To be determined in Phase 3 trialsNot highlighted as a primary riskHigher rate compared to TNF blockers in some studies[10]
Gastrointestinal Perforations Low projected riskRare[11]Rare[11]
Herpes Zoster Lower projected riskNot highlighted as a primary riskIncreased risk[7]

NMSC: Non-melanoma skin cancer

Experimental Protocols

Protocol 1: In Vitro BTK Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human BTK.

Methodology:

  • Recombinant human BTK enzyme is incubated with varying concentrations of this compound (e.g., from 1 pM to 100 µM) in a kinase assay buffer.

  • The reaction is initiated by the addition of a sub-saturating concentration of ATP and a specific peptide substrate.

  • The mixture is incubated at 30°C for 60 minutes.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection method.

  • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Phase II Randomized Controlled Trial for Efficacy and Safety in RA

Objective: To evaluate the efficacy and safety of different doses of this compound in patients with moderate to severe RA who have had an inadequate response to methotrexate.

Methodology:

  • Patient Population: Adults with a diagnosis of RA according to the 2010 ACR/EULAR classification criteria, with active disease (e.g., DAS28-CRP > 3.2) despite stable methotrexate therapy.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Intervention: Patients are randomized to receive one of several oral doses of this compound (e.g., 50 mg QD, 100 mg QD, 200 mg QD) or placebo, in combination with their background methotrexate.

  • Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.

  • Secondary Endpoints: Proportion of patients achieving ACR50 and ACR70 responses, change from baseline in DAS28-CRP, and safety and tolerability assessments.

  • Duration: 24-week treatment period with a long-term extension phase.

  • Data Analysis: Efficacy endpoints are analyzed using logistic regression for binary outcomes and analysis of covariance (ANCOVA) for continuous variables. Safety data is summarized descriptively.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway in B-Cells

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 CL55 This compound CL55->BTK Inhibition IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_AP1 NF-κB / AP-1 IP3_DAG->NFkB_AP1 Calcium->NFkB_AP1 Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB_AP1->Gene_Expression

Caption: Simplified BTK signaling pathway in B-cells upon antigen binding.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow Target_ID Target Identification (BTK in RA) Lead_Gen Lead Generation & Optimization (this compound) Target_ID->Lead_Gen In_Vitro In Vitro Assays (IC50, Selectivity) Lead_Gen->In_Vitro Cell_Based Cell-Based Assays (B-cell & Myeloid Cell Function) In_Vitro->Cell_Based In_Vivo In Vivo Models (Collagen-Induced Arthritis) Cell_Based->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Clinical Clinical Trials (Phase I, II, III) IND->Clinical

Caption: Preclinical to clinical development workflow for this compound.

References

Head-to-head comparison of CL-55 and standard of care

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for a therapeutic agent identified as "CL-55," no publicly available data corresponding to a drug, experimental compound, or biological agent with this designation could be located. The search did not yield any clinical trials, research publications, or other scientific literature that would allow for a head-to-head comparison with a standard of care for any medical condition.

The identifier "this compound" appears in unrelated contexts, including:

  • An imprint code on a generic version of Montelukast, a medication used for the treatment of asthma and allergies.[1][2]

  • A model designation for a vehicle.[3][4][5][6][7][8]

  • An industrial water treatment chemical.[9]

Without a clear identification of "this compound" as a specific therapeutic product and its intended medical application, it is not possible to determine the relevant standard of care for comparison or to retrieve the necessary experimental data to fulfill the request for a detailed comparison guide.

To proceed with this request, please provide a more specific identifier for the product of interest, such as:

  • The official drug name (generic or brand).

  • A specific research or development code (e.g., XYZ-1234).

  • The therapeutic area or disease it is intended to treat.

References

Comparison Guide: Ligand-Induced Activation of GPR55

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "CL-55" did not yield a specific molecule with significant experimental data available in the public domain. It is possible that "this compound" is an internal compound name, a misnomer, or a less common designation. To provide a relevant and accurate comparison guide, clarification on the specific molecule of interest is required.

For the purpose of demonstrating the structure and content of the requested comparison guide, we will proceed with a well-documented molecule, GPR55 , which appeared in the initial search results and is a G protein-coupled receptor involved in various signaling pathways. This guide will compare the activation of GPR55 by different ligands.

This guide provides an objective comparison of the performance of various ligands in activating the G-protein coupled receptor 55 (GPR55), supported by experimental data.

Data Presentation

The following table summarizes the quantitative data on the efficacy and potency of different ligands in activating GPR55, as measured by intracellular calcium mobilization.

LigandAgonist/AntagonistAssay TypeCell LineEC50 / IC50 (nM)Emax (% of control)Reference
L-α-lysophosphatidylinositol (LPI)AgonistIntracellular Ca2+ mobilizationHEK2931,500100%[1][2]
Δ9-THCAgonistIntracellular Ca2+ mobilizationhGPR55-HEK293~3,000 - 5,000Variable[3]
JWH015AgonistIntracellular Ca2+ mobilizationhGPR55-HEK293~3,000Variable[3]
AM251AgonistIntracellular Ca2+ mobilizationHEK-2933,300Not specified[1]
SR141716A (Rimonabant)Agonist/AntagonistIntracellular Ca2+ mobilizationHEK-2933,100Not specified[1][2][4]

Note: The activity of some ligands, such as SR141716A, can be controversial, with different studies reporting agonist or antagonist effects depending on the functional assay used.[2][4]

Experimental Protocols

1. Intracellular Calcium Mobilization Assay

  • Objective: To measure the ability of ligands to induce an increase in intracellular calcium concentration ([Ca2+]i) through GPR55 activation.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing human GPR55 (hGPR55-HEK293).

  • Methodology:

    • Cells are seeded in appropriate culture plates and grown to a suitable confluency.

    • Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at 37°C.

    • After loading, cells are washed with a physiological salt solution to remove extracellular dye.

    • Baseline fluorescence is recorded.

    • The test ligand is added to the cells, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.

    • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

    • Data is typically normalized to the baseline fluorescence and expressed as a percentage of the maximal response to a control agonist.

Signaling Pathways & Experimental Workflows

GPR55 Signaling Pathway

Upon activation by an agonist, GPR55 can couple to multiple G proteins, including Gq and G12/13, to initiate downstream signaling cascades.[3][4] A key pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[3] Another significant pathway involves the activation of the small GTPase RhoA.[1][3]

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 Ligand Ligand (e.g., LPI) Ligand->GPR55 activates PLC PLC Gq->PLC activates RhoA RhoA G1213->RhoA activates IP3 IP3 PLC->IP3 produces Actin Actin Cytoskeleton Rearrangement RhoA->Actin Ca_release Ca²⁺ Release (from ER) IP3->Ca_release

Caption: GPR55 signaling pathways upon ligand binding.

Experimental Workflow: Calcium Mobilization Assay

The following diagram illustrates the key steps in a typical intracellular calcium mobilization experiment.

Calcium_Assay_Workflow A 1. Seed hGPR55-HEK293 cells B 2. Load cells with calcium indicator dye A->B C 3. Wash to remove extracellular dye B->C D 4. Measure baseline fluorescence C->D E 5. Add ligand D->E F 6. Monitor fluorescence change E->F G 7. Data analysis F->G

Caption: Workflow for a typical calcium mobilization assay.

References

Safety Operating Guide

Safe Disposal of CL-55: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical identifier "CL-55" does not correspond to a recognized substance in standard chemical databases. This guide has been developed using the properties and disposal procedures for Chloroform (CAS No. 67-66-3) as a representative hazardous laboratory chemical. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they intend to dispose of and adhere to all local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of the hypothetical chemical "this compound," modeled after Chloroform. The procedural, step-by-step guidance is intended to provide value beyond the product itself, building trust and ensuring a safe laboratory environment.

I. Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is crucial to understand its potential hazards. Based on our model chemical (Chloroform), this compound is a halogenated solvent with significant health and environmental risks.[1] It is classified as a hazardous waste and must never be disposed of down the drain or in regular trash.[1][2][3] Improper disposal can lead to environmental contamination and legal repercussions.[1]

Key Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Carcinogenicity: Suspected of causing cancer.

  • Environmental Hazard: Toxic to aquatic life.[1]

Always handle this compound waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE), including appropriate gloves (e.g., polyvinyl alcohol or nitrile rubber), safety goggles, and a lab coat, is mandatory.[4]

II. Quantitative Data for this compound (modeled on Chloroform)

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

ParameterValueUnitReference
Permissible Exposure Limit (PEL) 50ppm[5]
(OSHA)240mg/m³[5]
Recommended Exposure Limit (REL) 2 (60-minute)ppm[5]
(NIOSH)9.78mg/m³[5]
Immediately Dangerous to Life or Health (IDLH) 500ppm[5]
LD50 (dermal, mouse) 704mg/kg[5]
LC50 (inhalation, rat, 4 hr) 47,702mg/m³[5]

III. Experimental Protocols: Waste Segregation and Container Management

Proper segregation and containment are the first steps in the safe disposal of chemical waste.[6]

Methodology:

  • Waste Identification: All waste streams containing this compound must be identified at the point of generation.

  • Container Selection: Use only designated, compatible, and leak-proof containers for this compound waste.[3] Glass or other resistant materials are recommended.[4] Containers should be in good condition with no cracks or leaks.[3]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams. For example, keep it separate from strong bases and chemically active metals.[4][7]

    • Collect liquid this compound waste separately from solid waste contaminated with this compound (e.g., gloves, pipette tips).[1]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name ("this compound" and "Chloroform").[3][8][9] Do not use abbreviations.[3][8]

    • The label must also include the date of waste generation, the place of origin (lab and room number), the Principal Investigator's name, and the appropriate hazard pictograms.[8]

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.[3]

    • Store waste containers in a designated, secure, and well-ventilated area.[10] Secondary containment is required to contain any potential leaks.[3][7]

IV. Disposal Plan: Step-by-Step Procedures

Disposal of this compound waste must be handled by a licensed hazardous waste disposal service.[1][6]

Procedure:

  • Accumulation: Collect this compound waste in the properly labeled containers as described in the section above.

  • Request for Pickup: Once the waste container is full or has been in storage for a designated period (e.g., 90 days), arrange for its removal.[7] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[3][8]

  • Transportation: If you need to transport the waste container to a central collection point, use a stable cart.[7]

  • Professional Disposal: The licensed waste disposal service will transport the waste to a permitted facility for appropriate treatment, which may include incineration or chemical reclamation.[1]

Note on In-Lab Treatment: While chemical degradation of chloroform using a strong base like sodium hydroxide is possible, it is a slow process that requires careful management and is not recommended for routine disposal.[1] The safest and most compliant method is to use a professional hazardous waste disposal service.[1]

V. Mandatory Visualizations

The following diagrams illustrate the key workflows for the proper disposal of this compound.

CL55_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal start Experiment Produces This compound Waste liquid_waste Liquid this compound Waste start->liquid_waste solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_container Sealable, Compatible Liquid Waste Container liquid_waste->liquid_container solid_container Puncture-Proof Solid Waste Container solid_waste->solid_container label_liquid Label Container: 'Hazardous Waste - this compound (Liquid)' + Hazard Pictograms liquid_container->label_liquid label_solid Label Container: 'Hazardous Waste - this compound (Solid)' + Hazard Pictograms solid_container->label_solid storage Store in Designated, Secondary Containment Area label_liquid->storage label_solid->storage pickup Contact EHS for Waste Pickup storage->pickup disposal Licensed Hazardous Waste Facility pickup->disposal

Caption: Experimental workflow for the generation, segregation, and disposal of this compound waste.

CL55_Decision_Pathway q1 Is the waste This compound or contaminated with this compound? a1_yes Treat as Hazardous Waste q1->a1_yes Yes a1_no Follow standard lab waste procedures q1->a1_no No q2 Select appropriate, labeled hazardous waste container a1_yes->q2 q3 Store in designated secure area with secondary containment q2->q3 q4 Arrange for disposal via licensed hazardous waste contractor q3->q4

Caption: Logical decision pathway for the disposal of waste containing this compound.

References

Essential Safety and Handling Protocols for Isothiazolinone-Based Biocides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical agents. This guide provides immediate safety, logistical, and disposal information for handling products containing 5-chloro-2-methyl-4-isothiazolin-3-one, a common isothiazolinone-based biocide, which may be colloquially referenced by product names such as 'CL-55'.

Chemical Identification and Hazards

The active component, 5-chloro-2-methyl-4-isothiazolin-3-one (CAS No. 26172-55-4), in combination with 2-methyl-4-isothiazolin-3-one (CAS No. 2682-20-4), presents several hazards that necessitate stringent safety measures.[1] These compounds are typically found in aqueous solutions with other salts like magnesium nitrate and magnesium chloride.

Hazard Summary Table

Hazard StatementGHS Classification
Causes severe skin burns and eye damage.[1]Skin Corrosion/Irritation, Eye Damage
May cause an allergic skin reaction.[1]Skin Sensitization
Harmful if swallowed, in contact with skin, or if inhaled.[1]Acute Toxicity (Oral, Dermal, Inhalation)
Harmful to aquatic life.[1]Hazardous to the Aquatic Environment

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling isothiazolinone-based solutions.

Recommended Personal Protective Equipment (PPE)

Body AreaRecommended Protection
Eyes/Face Chemical splash goggles and a face shield are required to protect against splashes.
Skin/Hands Chemical-resistant gloves (e.g., neoprene, butyl rubber, or barrier laminate) should be worn. Protective clothing, including a chemical-resistant apron and boots, is also necessary.
Respiratory If ventilation is inadequate or if mist or vapor is generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.[1]

Experimental Workflow and Handling Protocols

Adherence to a strict experimental workflow is essential for minimizing risks. The following diagram illustrates the key decision points for ensuring safety during the handling process.

A Review Safety Data Sheet (SDS) B Assess Engineering Controls (Fume Hood, Ventilation) A->B C Select and Don Appropriate PPE B->C D Prepare Work Area and Spill Kit C->D E Handle Chemical D->E F Decontaminate Work Area E->F G Properly Dispose of Waste F->G H Remove and Inspect PPE G->H I Wash Hands Thoroughly H->I

Figure 1. A stepwise workflow for the safe handling of isothiazolinone-based biocides.

First Aid and Emergency Procedures

Immediate response is critical in the event of an exposure.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Wash clothing before reuse.[1]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal.

Disposal

Pesticide wastes are considered acutely hazardous.[1] Dispose of the chemical and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1] Do not allow the substance to enter drains or watercourses. Non-refillable containers must be triple-rinsed and disposed of in a sanitary landfill or by other approved procedures.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CL-55
Reactant of Route 2
CL-55

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.